Olsalazine's therapeutic effect is a multi-stage process, from targeted delivery to complex intracellular actions.
Targeted Drug Delivery and Activation: The this compound molecule consists of two mesalamine molecules linked by an azo bond. This bond remains intact in the upper gastrointestinal tract, where very little of the drug is absorbed. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the resident bacterial flora. This reaction releases two molecules of the active drug, mesalamine, directly at the site of inflammation [1] [2].
Multi-Faceted Anti-inflammatory Action: The released mesalamine exerts its effects through several concurrent pathways [1] [2]:
The following diagram illustrates this core mechanism of action from prodrug administration to anti-inflammatory effects.
Evidence for this compound's efficacy and insights into its mechanism are derived from both clinical trials and preclinical models.
Clinical Trial Evidence A double-blind, placebo-controlled study demonstrated this compound's efficacy in treating active ulcerative colitis [3].
Preclinical Mechanistic Insights A 2023 study on DSS-induced colitis in BALB/c mice explored the immunomodulatory mechanism of this compound [4].
The unique pharmacokinetics of this compound underpin its targeted action and safety profile [1] [5].
| Parameter | Details |
|---|---|
| Absorption | <5% absorbed systemically. Peak plasma concentration in ~1 hour [1]. |
| Distribution | Volume of distribution: ~5L. >99% protein bound (this compound & this compound-S) [1]. |
| Metabolism | Primarily in the colon by bacterial azoreduction to mesalamine. Mesalamine is then acetylated to N-Ac-5-ASA [1]. |
| Excretion | Primarily fecal. ~20% of mesalamine recovered in urine, mostly as N-Ac-5-ASA [1]. |
| Half-life | This compound: ~0.9 hours. Metabolite this compound-S: ~7 days [1]. |
Recent research has revealed potential new applications and mechanisms for this compound beyond its traditional use in IBD.
This compound's established role as a colon-targeted prodrug is complemented by a complex mechanism of action involving multiple anti-inflammatory pathways. Emerging evidence of its epigenetic and receptor-mediated effects opens promising new avenues for therapeutic repurposing, particularly in oncology and for use in rational combination therapies.
| Parameter | Olsalazine (Parent Prodrug) | Mesalazine (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |
|---|---|---|---|
| Absorption | Minimal (approx. 2.4% of a 1g oral dose) [1] [2] | Low systemic absorption from colon [1] | Low systemic absorption from colon [1] |
| Tmax (Parent Drug) | ~1 hour (plasma) [1] | 4-8 hours (plasma) [1] | - |
| Protein Binding | >99% [1] | 74% [1] | 81% [1] |
| Volume of Distribution | ~5 L (steady-state) [1] | - | - |
| Metabolism | Primarily cleaved by azoreductase from colonic bacteria; ~0.1% converted to This compound-S (O-sulphate) in the liver [1] | Acetylated to N-acetyl-5-ASA by colonic epithelium and other tissues [1] [3] | - |
| Primary Route of Elimination | Feces (as 5-ASA/Ac-5-ASA) [1] | Feces and urine [1] | Feces and urine [1] |
| Half-life | ~1 hour (parent drug); 7 days (this compound-S metabolite) [1] [2] | - | - |
| Urinary Excretion of oral dose | <1% (as unchanged drug) [1] | ~20% of total mesalamine dose (>90% of this is as Ac-5-ASA) [1] | - |
| Fecal Excretion of oral dose | <5% (as unchanged drug); >50% when gut transit time is fast [1] | - | - |
This compound consists of two molecules of the active drug mesalazine (5-ASA) joined by an azo bond [4] [1]. This bond remains intact in the upper gastrointestinal tract due to minimal systemic absorption. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the resident bacterial flora, releasing the two 5-ASA molecules directly at the primary site of inflammation in ulcerative colitis [1].
The following diagram illustrates the complete metabolic journey of this compound from oral administration to elimination:
This compound is a colon-specific prodrug. Bacterial azoreduction releases active 5-ASA, which is partly acetylated to an inactive metabolite before elimination.
The exact mechanism of action of the active 5-ASA moiety in treating ulcerative colitis is not fully elucidated but is understood to involve an anti-inflammatory effect on the colonic epithelium [1]. Key proposed mechanisms include:
For researchers, understanding the methods to quantify this compound and its metabolites is crucial. The following are detailed protocols based on cited studies.
This modern method uses derivatization to achieve high sensitivity for measuring the low systemic concentrations of mesalazine [5].
This technique directly measures drug conversion and active metabolite concentrations in the colonic lumen [6].
| Attribute | Description |
|---|---|
| Chemical Name | Olsalazine [1] |
| Molecular Formula | C₁₄H₁₀N₂O₆ [1] |
| Molecular Weight | 302.239 g/mol [1] |
| Prodrug Type | Dimeric prodrug of Mesalamine (5-ASA) [1] [2] |
| Active Moieties | Two molecules of 5-Aminosalicylic Acid (5-ASA) [1] |
| Connecting Linker | Azo bond (-N=N-) [1] [2] |
| Activation Trigger | Cleavage by azoreductase enzymes from colonic bacteria [1] [2] |
| Primary Mechanism | Topical anti-inflammatory action in the colon mucosa; inhibition of cyclooxygenase and lipoxygenase; potential GPR35 activation [1] [3] |
The following table consolidates key quantitative findings from recent preclinical studies investigating this compound in murine colitis models.
| Study Model / Intervention | Key Quantitative Findings & Outcomes |
|---|
| DSS-induced Colitis (BALB/c mice) [4] | • Dose: 0.6 g·kg⁻¹ • Increased anti-inflammatory cytokines: IL-2, IL-10, IL-22, TGF, EGF • Decreased pro-inflammatory cytokines: IL-7, IL-17, TNF-α, IL-1β, IFN-γ • Reduced clinical scores: Disease Activity Index (DAI), Colonic Mucosal Damage Index (CMDI), Histopathological Score (HS) | | DSS-induced Colitis + this compound & Cannabidiol (CBD) [3] | • Doses: this compound (50 mg/kg) + CBD (10 mg/kg) • Synergistic efficacy: Significant reduction in Disease Activity Index (DAI) vs. monotherapies • Improved outcomes: Reduced MPO activity, restored colon length, modulated GLP-1 levels • Safety: No reported liver or kidney toxicity in the combination group |
The rational design of this compound overcomes a major challenge in treating ulcerative colitis: delivering the therapeutic agent to the primary site of inflammation in the colon while minimizing systemic exposure and side effects.
The following diagram illustrates the prodrug design and activation pathway of this compound.
Recent research has focused on enhancing this compound's efficacy through advanced nanoformulations and combination therapies.
Advanced Nanoformulations: A cutting-edge approach involves functionalizing nanozymes with this compound. In one study, researchers created manganese-doped Prussian blue (MnPB) nanocubes capped with This compound-conjugated hyaluronic acid (HA-OLSA). This sophisticated platform, called MnPB@HA-OLSA, is designed for oral delivery and operates through a dual-targeting mechanism [5]:
Key Experimental Protocols: Preclinical studies typically use the dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate efficacy. Here are the core components of the experimental methodology [4] [3]:
The field of this compound research is evolving towards more sophisticated delivery systems and combination strategies to enhance its therapeutic potential for inflammatory bowel disease.
Azoreductases are primarily flavin-dependent enzymes (e.g., using FMN) found in a wide range of gut bacteria [1]. The reduction follows an obligate two-electron transfer mechanism.
This mechanism can be visualized as follows:
The gut bacterial origin of these azoreductases is crucial for targeted drug delivery. This ensures that 5-ASA is released directly in the colon, the site of inflammation in ulcerative colitis, minimizing systemic absorption and side effects [2].
Azo-reduction is a ubiquitous function of the human gut microbiome [3]. Research has confirmed azoreductase activity in many prominent gut bacteria.
| Bacterial Species / Group | Experimental Context & Notes |
|---|---|
| Clostridium spp. | Among the anaerobic genera that produce high amounts of azo-reducing enzymes (diazo-reductases) [2]. |
| Escherichia coli | A confirmed azo-reducing isolate; often shows higher aerobic reduction rates [4]. |
| Enterococcus faecalis | A confirmed azo-reducing isolate; can exhibit very rapid decolorization of azo compounds [4]. |
| Enterococcus avium | A confirmed azo-reducing isolate [4]. |
| Bacteroides fragilis | Confirmed reduction of the azo dye Acid Orange 7 [3]. |
| Clostridium clostridioforme | Confirmed reduction of the azo dye Acid Orange 7 [3]. |
| Fusobacterium nucleatum | Confirmed reduction of the azo dye Acid Orange 7 [3]. |
Comparative kinetics show that the broader chemical structure of the prodrug influences the rate of bacterial degradation. The following data from an in vitro colonic simulator model illustrates this:
| Prodrug | Half-Life (t₁/₂) in Pooled Fecal Slurry |
|---|---|
| Sulfasalazine | 32.8 minutes |
| Balsalazide | 80.9 minutes |
| This compound | 145.1 minutes |
This data indicates that this compound is metabolized more slowly by the colonic microbiota compared to other similar prodrugs [5].
This method is useful for evaluating the metabolic rate of azo prodrugs in a model that simulates the human colon [5].
To screen for and characterize azo-reducing bacteria from the gut microbiota [4]:
Understanding this bacterial metabolic pathway opens doors for advanced therapeutic strategies:
The field is moving toward a deeper genetic understanding of azoreductases in the gut, which will aid in designing more effective, personalized colon-targeted therapies [3].
| Aspect | Key Findings |
|---|---|
| Overall Mechanism | Prodrug composed of two 5-ASA molecules linked by an azo bond, cleaved by colonic bacterial azoreductases [1] [2]. |
| Key MoA (Mesalazine) | The released mesalazine acts locally on colonic mucosa. Its anti-inflammatory effects are multi-faceted and include [1]: • Inhibition of pro-inflammatory cytokines • Inhibition of cyclooxygenase (COX) and lipoxygenase pathways • Scavenging of free radicals • Modulation of NF-κB activity | | Efficacy in Active UC | In patients with active ulcerative colitis intolerant to sulfasalazine, this compound at 1.5 g/day and 3 g/day demonstrated statistically significant clinical improvement over placebo [3]. A dose-response relationship was observed. | | Maintenance of Remission | Effective in maintaining remission in patients with chronic ulcerative colitis at lower doses, typically around 1 g per day in divided doses [2]. | | Comparison to Sulfasalazine | Improvement rates in active UC are similar to those achieved with sulfasalazine, but with a different adverse effect profile [2]. | | Tolerability in Sulfa-Allergic Patients | Generally well-tolerated; fewer than 14% of patients intolerant of or allergic to sulfasalazine experienced similar reactions to this compound [2]. | | Efficacy in Crohn's Disease | A study on active Crohn's disease found this compound (1 g twice daily) was not effective and was associated with a high rate of diarrhea-related withdrawals [4]. | | Most Common Adverse Effect | Diarrhea (distinguishable from disease-related diarrhea by high water content and absence of blood), occurring in ~17% of patients and leading to withdrawal in ~6% [2]. It is often dose-dependent and sometimes transient. |
The following diagram illustrates the journey of this compound sodium and the multi-targeted action of its active metabolite, mesalazine, in the colon.
| Study Focus | Experimental Design | Key Methodological Details | Primary Outcomes & Conclusions |
|---|
| Active UC in Sulfasalazine-Intolerant Patients [3] | Design: Prospective, randomized, placebo-controlled, double-blind, dose-ranging trial. Patients: 66 outpatients with active UC. Groups: Placebo vs. This compound (0.75 g/day, 1.5 g/day, 3 g/day). | Intervention: Double-blind administration of study drug. Primary Endpoint: Clinical improvement. Assessment: Clinical and sigmoidoscopic criteria. | Efficacy: 35% of this compound patients improved vs. 16% on placebo (p=0.01). A dose-response was evident (50% improvement at 3 g/day). Conclusion: this compound is effective and well-tolerated in this patient population. | | Crohn's Disease Trial [4] | Design: Randomized, double-blind, placebo-controlled, multicenter trial. Patients: 91 patients with mild to moderate active Crohn's disease. Groups: this compound (1 g twice daily) vs. placebo. | Intervention: Double-blind for 4 months. Primary Analysis: Intent-to-treat. Key Monitoring: Withdrawal due to diarrhea or active disease. | Efficacy: No significant benefit vs. placebo. 17% of this compound group improved/remitted vs. 49% on placebo (p<0.03). Safety: High withdrawal rate (22%) due to diarrhea. Conclusion: Not beneficial for active Crohn's disease at this dose. |
For professionals in drug development, these pharmacodynamic and clinical insights are critical:
| Cell Line / Model | Experimental Treatment | Key Findings on Gene Expression | Cytotoxicity (IC50) | Citation |
|---|
| MCF-7 (Breast Cancer) | Olsalazine (1.5 mM), Decitabine (3 mM), 24 hours | • CDH1: Non-significant increase • uPA: Significant increase | this compound: 1.75 mM Decitabine: 3 mM | [1] | | MDA-MB-231 (Breast Cancer) | this compound (300 µM), Decitabine (300 µM), 24 & 48 hours | • CDH1: Significant increase (24h & 48h) • uPA: No significant change | ~300 µM (at 48h for both drugs) | [2] | | CT26 & HCT116 (Colorectal Cancer) | Cu-Olsa nanoMOF | Upregulation of TIMP3 and AXIN2 (tumor suppressor genes) | Not explicitly stated | [3] |
The following methodologies are commonly used to evaluate this compound's epigenetic effects, primarily adapted from the studies cited above.
Beyond the gene-specific effects detailed in the tables, research indicates that this compound functions as a DNA hypomethylating agent by directly inhibiting DNMT enzymes. This action can reverse the hypermethylation-mediated silencing of multiple tumor suppressor genes [4] [3]. The following diagram illustrates its multi-level mechanisms of action, particularly in advanced nano-formulations.
This compound's epigenetic and nanoscale therapeutic mechanisms.
The field is advancing with innovative delivery systems. Researchers have incorporated this compound into metal-organic frameworks (MOFs) to create multi-functional nanodrugs [5] [3]. In such systems, this compound acts not only as an epigenetic modulator but also as a structural ligand. These platforms can synergistically combine chemotherapy, chemodynamic therapy, and immunotherapy for enhanced anti-tumor efficacy [5].
While olsalazine monotherapy is not recommended for Crohn's colitis, current research is exploring its potential through two main innovative approaches:
Combination Therapies: A 2025 study found that combining a low dose of Cannabidiol (CBD) with this compound or cyclosporine provided superior therapeutic effects in a mouse model of colitis. The combination significantly reduced the disease activity index, inflammatory cytokines, and promoted healing, suggesting that CBD can enhance the efficacy of existing drugs. [1] [2]
Novel Drug Delivery Systems: Researchers are developing targeted delivery platforms to improve efficacy and reduce side effects. One example is a nano-platform where this compound is conjugated to hyaluronic acid (for targeting CD44 receptors in inflamed tissue) and loaded with an antioxidant Prussian blue nanozyme. This system allows for targeted delivery to the colon, combining anti-inflammatory and antioxidant effects. [3]
The following diagram outlines the general workflow for evaluating this compound in preclinical murine colitis models, as used in recent studies.
Preclinical workflow for evaluating this compound in murine colitis models. The table below details the key methodologies from recent studies for your experimental design reference.
| Study Focus | Colitis Induction Model | Treatment Groups | Key Outcome Measures |
|---|---|---|---|
| Evaluating this compound Monotherapy [4] | 3% DSS in drinking water for 7 days (BALB/c mice). | This compound (0.6 g·kg⁻¹) vs. Model control. | Disease Activity Index (DAI), histopathological scores, cytokine levels (TNF-α, IL-1β, IL-10, etc.). |
| Testing CBD Combination Therapy [1] [2] | DSS-induced acute & chronic colitis. | This compound (50 mg/kg), CBD (10 mg/kg), and their combination. | DAI, colon length, myeloperoxidase (MPO) activity, cytokine/chemokine panel, GLP-1 levels, plasma biochemistry. |
| Novel Targeted Delivery System [3] | DSS-induced colitis. | This compound-loaded nanoparticles (MnPB@HA-OLSA) vs. free this compound. | Targeting efficiency, ROS scavenging, anti-inflammatory effect, gut microbiota modulation. |
For researchers, the future of this compound in Crohn's colitis likely lies not in its use alone but in its application within smarter therapeutic strategies. The promising preclinical data on combination with CBD and advanced nano-delivery systems provides a strong rationale for further investigation. These approaches aim to overcome the historical limitations of poor efficacy and side effects by harnessing synergistic mechanisms and enhancing site-specific delivery.
Olsalazine and various oral mesalamine formulations are all prodrugs or engineered systems designed to deliver the active therapeutic moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon for the treatment of ulcerative colitis [1] [2]. The core difference lies in their delivery technology: this compound is an azo-bonded dimer of 5-ASA, while oral mesalamine uses pH-dependent, time-dependent, or multi-matrix coatings to achieve targeted release [1] [3]. The choice between them involves trade-offs in delivery site precision, side effect profiles, and pill burden.
The table below summarizes the core characteristics of the different delivery systems for 5-ASA.
| Feature | This compound (Dipentum) | pH-Dependent Mesalamine (e.g., Asacol) | Time-Dependent Mesalamine (e.g., Pentasa) | Multi-Matrix Mesalamine (e.g., Lialda) |
|---|---|---|---|---|
| Technology Type | Azo-bonded prodrug [1] [2] | pH-dependent polymer coating (Eudragit S/L) [1] [3] | Time-/moisture-dependent semi-permeable membrane [1] | Combination of pH-dependent coating & hydrophilic/lipophilic matrices [1] [3] |
| Trigger Mechanism | Bacterial azoreductase in the colon cleaves the azo bond [2] | Polymer coating dissolves at specific pH (≥6 or ≥7) [1] | Gradual diffusion of drug through ethylcellulose membrane [1] | Coating dissolves at pH ≥7; gel matrix then controls slow diffusion [1] |
| Primary Release Site | Colon [1] | Terminal ileum to colon (pH ≥7) or mid ileum to colon (pH ≥6) [1] | Duodenum to colon (throughout GI tract) [1] | Terminal ileum and entire colon [1] |
| Active Molecule Released | Two molecules of 5-ASA [2] | One molecule of 5-ASA [1] | One molecule of 5-ASA [1] | One molecule of 5-ASA [1] |
| Key Consideration | Associated with dose-related diarrhea due to ileal secretion [4] | Drug release may be affected by low colonic pH in active inflammation [1] | Provides continuous release from upper to lower GI tract [1] | Designed for once-daily dosing to reduce pill burden [1] |
Both this compound and mesalamine ultimately deliver 5-ASA, which acts locally on the colonic mucosa through several anti-inflammatory mechanisms [1] [5] [2]. The following diagram illustrates the key molecular pathways.
The following detailed methodology is adapted from a 2016 study that developed a novel pH–enzyme double-dependent mesalamine colon-specific delivery system, which exemplifies the rigorous testing used in this field [6].
Aim: To design and evaluate a new colon-specific delivery system for mesalamine and study its release behavior, pharmacokinetics, and biodistribution.
1. Formulation Preparation
2. In-Vitro Release Studies
3. In-Vivo Pharmacokinetic & Biodistribution Studies
This compound and engineered mesalamine formulations represent distinct strategic solutions to the same problem: targeted delivery of 5-ASA. This compound offers a biologically triggered, colon-specific prodrug approach, while mesalamine formulations provide a suite of physiologically and physically engineered options. The choice in drug development or clinical practice hinges on a detailed understanding of their release mechanisms, pharmacokinetics, and associated side effects.
| Transporter | Gene | Localization | Function in Urate Handling | Effect of this compound Sodium | Experimental Model |
|---|---|---|---|---|---|
| URAT1 | SLC22A12 | Apical | Reabsorption | No significant change in mRNA expression [1] | Hyperuricemic Mice |
| GLUT9 | SLC2A9 | Basolateral | Reabsorption | Decreased mRNA expression [2] [1] | Hyperuricemic Mice |
| OAT1 | SLC22A6 | Basolateral | Secretion | Increased mRNA expression [2] [1] | Hyperuricemic Mice |
| OAT3 | SLC22A8 | Basolateral | Secretion | Increased mRNA and protein expression [2] [1] | Hyperuricemic Mice |
| NPT1 | SLC17A1 | Apical | Secretion | Increased mRNA expression [2] [1] | Hyperuricemic Mice |
This coordinated change in transporter expression results in a net increase in urate excretion. The following diagram illustrates this proposed mechanism in the renal proximal tubule cell.
Proposed mechanism of this compound in renal urate handling.
The primary data on this compound's mechanism comes from well-established animal models of hyperuricemia. The workflow below outlines the key in vivo and subsequent analytical methods used in these studies.
Experimental workflow for this compound uricosuric studies.
(Urinary Urate × Serum Creatinine) / (Serum Urate × Urinary Creatinine) × 100 [1]. An increase indicates enhanced renal urate excretion.(Urine Volume × Urinary Urate) / (Serum Urate × 180) [1]. An increase reflects the blood volume cleared of urate by the kidneys per unit time.
Metal-organic frameworks are highly promising for drug delivery due to their large surface area, tunable porosity, and ease of functionalization [1] [2]. The table below summarizes the key aspects of how MOFs are used in nanoscale cancer therapy.
| Aspect | Description & Examples |
|---|---|
| Core MOF Advantages | High drug loading capacity [3]; tunable structure for controlled release [3]; functionalizable surface [1]; EPR-effect for passive tumor targeting [1]. |
| Common MOF Types | ZIF (Zeolitic Imidazolate Framework), MIL (Materials of Institute Lavoisier), UiO (University of Oslo), IRMOF (Isoreticular MOF), PCN (Porous Coordination Network) [2]. |
| Therapeutic Applications | Drug Delivery (DD), Chemodynamic Therapy (CDT), Photodynamic Therapy (PDT), Photothermal Therapy (PTT), Immunotherapy (IMT), Starvation Therapy, Synergistic Therapy [1] [2]. |
| Synthesis Methods | Hydro/Solvothermal, Microwave-assisted, Mechanochemical, Ultrasonic synthesis [3] [2]. |
| Stimuli-Responsive Release | Endogenous: pH, Glutathione (GSH), enzymes. Exogenous: light, magnetic fields, temperature, ultrasound [3]. |
While a protocol for olsalazine is not available, the general workflow for developing a MOF-based drug delivery system involves several key stages.
1. MOF Synthesis and Selection The choice of metal ions and organic ligands determines the MOF's properties. Common synthesis methods include:
2. Drug Loading and Functionalization Drugs can be incorporated into MOFs through several strategies [2]:
3. In Vitro and In Vivo Evaluation The performance of the designed nanoplatform is typically tested through:
The following Graphviz (DOT language) script creates a diagram that illustrates the conceptual workflow for developing a MOF-based nanotherapy, adhering to your technical specifications.
Diagram 1: A high-level workflow for developing a MOF-based nanotherapy platform, from synthesis to testing.
This compound sodium is an anti-inflammatory agent specifically designed for the treatment of inflammatory bowel disease, particularly ulcerative colitis. As a prodrug formulation, this compound consists of two molecules of 5-aminosalicylic acid (5-ASA; mesalamine) linked by an azo bond, engineered to target drug delivery to the colon while minimizing systemic absorption. This molecular design addresses the fundamental challenge in 5-ASA therapy: achieving adequate therapeutic concentrations in the large intestine while circumventing the dose-limiting toxicities associated with sulfasalazine, particularly those attributable to the sulfapyridine carrier molecule [1] [2]. This compound represents a significant advancement in the therapeutic arsenal for maintaining remission in ulcerative colitis, especially for patients demonstrating intolerance to sulfasalazine, which historically affected approximately 20-30% of users [3].
The strategic development of this compound aligns with the broader pharmacological objective in inflammatory bowel disease management: maximizing local drug exposure at the site of inflammation while minimizing systemic adverse effects. Unlike conventional mesalamine formulations that rely on pH-dependent release mechanisms or continuous-release matrices, this compound leverages colonic bacterial azoreductases to cleave the azo bond, liberating the active 5-ASA moieties precisely within the colonic lumen [4] [5]. This site-specific activation results in high local concentrations of the therapeutic agent exactly where needed, with studies demonstrating colonic 5-ASA levels up to 1000-fold greater than corresponding plasma concentrations [5]. For research scientists and drug development professionals, understanding this targeted delivery system provides valuable insights for designing next-generation therapeutics for gastrointestinal disorders with localized pathology.
The distinctive pharmacokinetic profile of this compound underpins its therapeutic utility in ulcerative colitis. Following oral administration, the prodrug remains largely intact throughout the upper gastrointestinal tract, with only minimal absorption (approximately 1.3-2.4%) occurring in the small intestine [4] [5]. The majority of the administered dose reaches the colon, where the azo bond is cleaved by azoreductases produced by colonic bacteria, releasing two molecules of the active moiety, 5-aminosalicylic acid (5-ASA) [4]. This biocleavage process results in exceptionally high local concentrations of 5-ASA within the colonic mucosa and lumen, typically reaching levels 1000 times greater than concurrent plasma concentrations [5]. The liberated 5-ASA undergoes extensive acetylation metabolism within the colonic epithelium and liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is subsequently excreted primarily in the feces (approximately 70-80%) and to a lesser extent in the urine (approximately 20%) [4].
Table 1: Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | This compound | Mesalamine (5-ASA) | N-acetyl-5-ASA |
|---|---|---|---|
| Bioavailability | 1.3-2.4% | Low (primarily colonic) | High (metabolite) |
| Protein Binding | >99% | 74% | 81% |
| Plasma Half-life | ~0.9 hours | 0.5-1.5 hours | 6-10 days (this compound-O-sulfate) |
| Primary Route of Elimination | Fecal (as 5-ASA) | Fecal (acetylated) | Urinary |
| Colonic Concentrations | Minimal | Very high (1000× plasma) | Not applicable |
The systemic exposure to intact this compound is negligible, with a brief plasma half-life of approximately 0.9 hours [4]. A minor metabolite, this compound-O-sulfate, demonstrates an extended half-life of 6-10 days but is highly protein-bound (99%) and not considered clinically active [5]. Importantly, this compound does not penetrate red blood cells or significantly displace other highly protein-bound drugs such as warfarin, naproxen, diazepam, or digitoxin from plasma binding sites [5]. This favorable drug interaction profile reduces the potential for pharmacokinetic interactions, though pharmacodynamic interactions remain possible.
The primary mechanism of action of this compound is mediated through its active metabolite, 5-ASA, which exerts local anti-inflammatory effects within the colonic mucosa through multiple interconnected pathways. The principal mechanisms include: inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes; scavenging of reactive oxygen species that contribute to mucosal damage; impairment of neutrophil chemotaxis and function; and inhibition of pro-inflammatory cytokine production including interleukin-1 and tumor necrosis factor-alpha [3] [2]. Additionally, 5-ASA activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that downregulates NF-κB-mediated inflammatory gene expression [2].
Recent preclinical evidence suggests that this compound modulates the colonic cytokine milieu, significantly increasing anti-inflammatory cytokines such as IL-2, IL-10, IL-22, TGF-β1, and epidermal growth factor (EGF) while decreasing pro-inflammatory mediators including IL-7, IL-17, TNF-α, IL-1β, and IFN-γ [6]. This rebalancing of inflammatory mediators contributes to the restoration of mucosal immune homeostasis and facilitates tissue repair processes in ulcerative colitis. It is important to note that the intact this compound molecule possesses minimal anti-inflammatory activity; its therapeutic efficacy is almost entirely dependent on the localized release and action of 5-ASA within the colonic environment [4].
Figure 1: this compound Metabolic Activation and Mechanism of Action Pathway
The established dosing regimen for this compound in maintaining remission of ulcerative colitis is 500 mg twice daily for adult patients, providing a total daily dose of 1g [7] [8]. This dosage delivers greater than 0.9g of mesalamine equivalents to the colon daily [4]. For mild active disease, some protocols recommend initiating therapy at 1g daily in divided doses, with upward titration to a maximum of 3g daily over one week based on patient response and tolerability [5]. It is noteworthy that single doses should not exceed 1g, and the drug should always be administered in evenly divided doses with food to enhance tolerability and minimize the occurrence of dose-related diarrhea [7] [5].
The administration with food serves dual purposes: improving patient compliance through meal-associated dosing and reducing the gastrointestinal adverse effects, particularly diarrhea, which represents the most frequently reported side effect [4] [9]. Patients should be instructed to swallow the capsules whole without breaking, crushing, or chewing them to preserve the integrity of the drug delivery system [9]. Maintaining adequate hydration during this compound therapy is recommended to prevent potential nephrolithiasis, as cases of mesalamine-containing stones have been reported, though these are undetectable by standard radiography or computed tomography [8].
Table 2: this compound Dosing Regimens for Ulcerative Colitis
| Clinical Scenario | Initial Dose | Maintenance Dose | Maximum Dose | Dosing Frequency | Special Considerations |
|---|---|---|---|---|---|
| Remission Maintenance (Adults) | 500 mg twice daily | 500 mg twice daily | 1g daily | Twice daily with food | Standard approved regimen; preferred for sulfasalazine-intolerant patients |
| Mild Active Disease | 1g daily in divided doses | 500 mg twice daily | 3g daily | 2-3 divided doses | Titrate upward over 1 week based on response; single dose not to exceed 1g |
| Elderly Patients | 500 mg twice daily | 500 mg twice daily | 1g daily | Twice daily with food | Increased monitoring for blood dyscrasias and renal impairment recommended |
| Extensive Colitis | 500 mg twice daily | 500 mg twice daily | 1g daily | Twice daily with food | Higher incidence of diarrhea; may require slower titration |
Renal Impairment: this compound should be used with caution in patients with renal impairment due to reports of renal tubular damage in animals and rare cases of interstitial nephritis in humans [4] [8]. Although no specific dosage adjustments are provided in manufacturers' labeling, baseline renal function assessment is mandatory before initiation, with periodic monitoring (serum creatinine, BUN, urinalysis) recommended every 3 months for the first year, every 6 months for the next 4 years, and annually thereafter [7] [5]. The drug is contraindicated in patients with significant renal impairment where the risks are judged to outweigh potential benefits [5].
Hepatic Impairment: While formal dosage adjustments for hepatic impairment are not established, frequent monitoring is recommended in patients with pre-existing liver conditions [7]. This compound should be used with caution in this population, weighing potential benefits against risks [8].
Elderly Patients: Geriatric patients may be more susceptible to blood dyscrasias (agranulocytosis, neutropenia, pancytopenia) and age-related renal, hepatic, or cardiac dysfunction [9]. Although no specific dosage adjustment is recommended, enhanced monitoring of complete blood counts and renal function is advised [8].
Pediatric Patients: Safety and effectiveness of this compound in pediatric populations have not been established, and its use in this age group is not recommended [7] [4].
Pregnancy and Lactation: this compound is classified as Pregnancy Category C, with animal studies showing fetal developmental toxicity at doses 5-20 times the human dose [5]. It should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. Small amounts of 5-ASA may pass into breast milk, potentially causing diarrhea in nursing infants; therefore, breastfeeding is generally not recommended during therapy [5] [9].
The most frequently reported adverse effect of this compound is watery diarrhea, occurring in approximately 11-17% of patients and leading to treatment discontinuation in about 3-6% [1] [8]. This distinctive side effect is attributed to the prodrug's ability to stimulate ileal water secretion and accelerate gastrointestinal transit, creating a clinical picture distinguishable from ulcerative colitis flare by its high water content and absence of blood [1]. Several strategies can mitigate this effect:
Other common adverse effects include abdominal pain/cramps (10%), nausea (5%), arthralgia/joint pain (4%), rash (2%), upper respiratory infection (2%), and depression (2%) [8]. Importantly, this compound may cause an acute intolerance syndrome characterized by cramping, abdominal pain, bloody diarrhea, fever, headache, and rash that can be difficult to distinguish from disease exacerbation [8]. Should this syndrome occur, prompt discontinuation of this compound is recommended.
The dextran sulfate sodium (DSS)-induced colitis model in BALB/c mice represents a well-established experimental system for evaluating the therapeutic potential of this compound in ulcerative colitis [6]. This model reliably reproduces key features of human ulcerative colitis, including epithelial barrier disruption, inflammatory cell infiltration, and clinical manifestations such as diarrhea, weight loss, and bloody stools. The standardized protocol involves administering 3% (w/v) DSS in drinking water ad libitum for 7 days to induce acute colitis, followed by therapeutic intervention with this compound for evaluation of efficacy [6].
For experimental therapeutic studies, the this compound is typically administered at doses approximating 0.6 g·kg⁻¹ in mice, which translates to human equivalent doses based on body surface area calculations [6]. The drug is prepared as a homogeneous suspension in appropriate vehicles such as 0.5% methylcellulose or carboxymethylcellulose, ensuring consistent dosing across treatment groups. Administration is performed via oral gavage once or twice daily, with careful monitoring of clinical parameters throughout the study period.
Figure 2: Experimental Workflow for this compound Efficacy Assessment in Preclinical Colitis Models
Comprehensive evaluation of this compound efficacy in experimental colitis incorporates multiple assessment modalities to capture both clinical and molecular therapeutic effects:
Disease Activity Index (DAI): A composite score incorporating weight loss, stool consistency, and fecal occult blood/bleeding, typically assessed daily throughout the study [6]. The DAI scoring system ranges from 0-4 for each parameter, with higher scores indicating more severe disease.
Colonic Mucosal Damage Index (CMDI): Macroscopic evaluation of colon damage assessed post-sacrifice according to established criteria evaluating hyperemia, edema, erosion, ulcer formation, and necrosis [6].
Histopathological Scoring (HS): Microscopic assessment of colon tissue sections evaluating architectural changes, inflammatory cell infiltration, crypt destruction, and mucosal integrity, typically using a 0-4 or 0-5 severity scale.
Cytokine Profiling: Quantitative analysis of inflammatory mediators in serum (IL-2, IL-10, TNF-α, IFN-γ, IL-1β) and colonic homogenates (IL-7, IL-17, IL-22, EGF, TGF-β1) using ELISA or multiplex immunoassays [6].
Organ Index Calculations: Determination of organ-to-body weight ratios for liver, spleen, lung, thymus, and colon to assess systemic effects of inflammation and treatment [6].
This multifaceted assessment approach enables comprehensive characterization of this compound's therapeutic effects across clinical, histological, and molecular dimensions, providing robust data for mechanistic studies and drug development decision-making.
Renal impairment represents a potentially serious adverse effect of this compound therapy, consistent with observations for other 5-ASA compounds. The recommended monitoring protocol includes baseline assessment of renal function (serum creatinine, BUN, urinalysis) before treatment initiation, with periodic reevaluation at 3-month intervals during the first year, every 6 months for the subsequent 4 years, and annually after 5 years of continuous therapy [7] [5]. This structured monitoring schedule is particularly crucial given the potential for minimal change disease, acute and chronic interstitial nephritis, and rarely, renal failure associated with mesalamine-containing products [8].
In preclinical studies, researchers should incorporate serial renal function assessments in animal models, including periodic urine collection for analysis and terminal kidney histopathology. The kidney represents the principal organ of mesalamine toxicity in animal studies, reinforcing the importance of renal safety monitoring in both clinical and research settings [8].
Blood dyscrasias, though rare, represent potentially serious adverse effects of this compound therapy. The reported hematological abnormalities include thrombocytopenia, eosinophilia, hemolytic anemia, leukopenia, neutropenia, and pancytopenia [5]. Clinical monitoring should include baseline complete blood count with differential, with particular vigilance during the initial months of therapy. Patients and researchers should be educated to recognize signs of hematological toxicity, including unexplained bleeding, bruising, purpura, fever, sore throat, or mouth ulcers, which warrant immediate hematological evaluation [5].
In long-term animal studies, periodic blood sampling for comprehensive hematological analysis is recommended, with terminal bone marrow examination in subchronic and chronic toxicity studies to fully characterize potential myelosuppressive effects.
Hepatic reactions to this compound, though uncommon, may include elevated hepatic enzymes, hepatitis, and cholestasis [8] [5]. Baseline assessment of liver function (ALT, AST, ALP, bilirubin) is recommended, with periodic monitoring especially during the first 6 months of therapy. In patients with pre-existing liver disease, the risks and benefits of this compound therapy should be carefully evaluated, and alternative treatments considered if significant hepatic impairment is present [8].
This compound remains an important therapeutic option for maintaining remission in ulcerative colitis, particularly in patients intolerant to sulfasalazine. Its unique prodrug design enables targeted delivery of 5-ASA to the colon, maximizing local therapeutic effects while minimizing systemic exposure. The established dosing regimen of 500 mg twice daily with food provides effective maintenance therapy for most patients, though individualized dose titration may be necessary to balance efficacy with tolerability, particularly regarding dose-dependent diarrhea.
For research scientists and drug development professionals, this compound serves as a paradigm for site-specific drug delivery strategies in gastrointestinal diseases. Future research directions include exploring its potential in Crohn's colitis [4], combination therapies with biologics and immunomodulators [2], and development of next-generation derivatives with improved tolerability profiles. Additionally, ongoing mechanistic studies to elucidate its effects on the gut microbiome and mucosal immune system may uncover novel therapeutic applications beyond ulcerative colitis.
The comprehensive protocols and application notes presented herein provide a foundation for both clinical management and preclinical investigation of this compound, facilitating standardized assessment of its therapeutic potential and safety profile across research and clinical settings.
Olsalazine sodium is an anti-inflammatory aminosalicylate specifically designed for the treatment of inflammatory bowel disease, particularly ulcerative colitis. As a prodrug, this compound consists of two molecules of the active moiety 5-aminosalicylic acid (5-ASA or mesalamine) connected by an azo bond [1]. This molecular design ensures targeted delivery to the colon, where colonic bacteria cleave the azo bond through azoreductase activity, releasing the therapeutic 5-ASA directly at the site of inflammation [1] [2]. The strategic administration of this compound with food represents a critical consideration in its clinical use and research applications, primarily to mitigate gastrointestinal adverse effects while maintaining therapeutic efficacy.
The fundamental pharmacokinetic principle underlying this compound therapy is its limited systemic absorption, with only approximately 2.4% of an oral dose being absorbed when administered under fasting conditions [3] [4]. This minimal absorption ensures that over 98% of the administered dose reaches the colon intact, resulting in high local concentrations of 5-ASA where it is therapeutically needed [4]. When this compound is administered with food, the systemic availability of both this compound and its metabolite N-acetyl-5-aminosalicylic acid remains unaffected, demonstrating that food does not compromise the drug's therapeutic bioavailability [3]. This unique profile makes understanding food interactions essential for optimizing this compound's benefit-risk ratio in both clinical practice and drug development programs.
The co-administration of this compound with food influences its performance through multiple mechanisms that extend beyond simple absorption modulation. Food intake primarily affects the gastrointestinal transit time, potentially influencing the distribution and release of 5-ASA throughout the intestinal tract. Additionally, the presence of food components may modify the luminal environment, potentially affecting the activity of azoreductase-producing colonic bacteria responsible for prodrug activation [5]. These factors collectively contribute to the observed reduction in gastrointestinal adverse effects when this compound is taken with food, without compromising its therapeutic efficacy.
The most significant food-related effect involves mitigation of dose-dependent diarrhea, which occurs in approximately 17% of patients and leads to therapy discontinuation in about 6% [2] [4]. This adverse effect is distinguishable from disease-related symptoms by its high water content and absence of blood [2]. The pathophysiology of this compound-induced diarrhea appears related to the prodrug's ability to increase net luminal water secretion and accelerate gastrointestinal transit [2]. Food co-administration, particularly when taken at the end of a substantial meal, appears to buffer this effect through several proposed mechanisms, including prolonged transit time allowing more gradual drug release and dilution of potential irritant effects within the intestinal lumen.
Figure 1: Mechanism of Food Effects on this compound Pharmacology. Food co-administration slows gastrointestinal transit, allowing more prolonged bacterial azoreduction while reducing secretory diarrhea through mucosal buffering.
From a molecular pharmacology perspective, this compound and its active metabolite 5-ASA exert their anti-inflammatory effects primarily through dual inhibition of cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory prostaglandins and leukotrienes [1]. Additionally, this compound demonstrates inhibitory activity against xanthine oxidase, an enzyme responsible for generating oxygen-derived free radicals, and may function as a free radical scavenger [1]. These mechanisms collectively contribute to reducing intestinal inflammation in ulcerative colitis. The presence of food does not appear to interfere with these fundamental pharmacological actions, as evidenced by maintained clinical efficacy in fed conditions [6] [2].
Systematic investigation of this compound pharmacokinetics under varying nutritional states provides essential insights for research and development. The following table summarizes key pharmacokinetic parameters established through controlled studies in healthy volunteers and patients:
Table 1: Pharmacokinetic Parameters of this compound and Metabolites Under Fasting and Fed Conditions
| Parameter | Fasting State | Fed State | Notes | Reference |
|---|---|---|---|---|
| This compound Absorption | 2.3% of dose | No significant change | Based on 1g single dose | [3] |
| Tmax (this compound) | ~1 hour | Slight delay possible | Concentration: 1.6-6.2 µmol/L after 1g | [1] |
| Tmax (5-ASA) | 4-8 hours | Minimal change | Peak levels: 0-4.3 µmol/L after 1g this compound | [1] |
| This compound Half-life | 56 minutes (iv) | Unaffected | Very short elimination half-life | [3] |
| This compound-S Half-life | 7 days | Unaffected | Due to protein binding | [3] [1] |
| Urinary Excretion | 0.31% (unchanged this compound) | No significant change | 20% of total mesalamine recovered in urine | [3] [1] |
| Protein Binding | >99% (this compound) | Unaffected | No displacement of warfarin, naproxen, diazepam | [1] [7] |
| Volume of Distribution | ~5L | Unaffected | Steady-state volume in healthy volunteers | [1] |
The most clinically significant food-mediated effects concern tolerability parameters rather than absorption metrics. The following table summarizes food-related impacts on adverse effect profiles:
Table 2: Influence of Food on this compound Tolerability and Adverse Effects
| Parameter | Fasting State | With Food Administration | Clinical Management | Reference |
|---|---|---|---|---|
| Diarrhea Incidence | 17% overall | Significantly reduced | More substantial meal provides better protection | [2] [4] |
| Therapy Discontinuation | 6% due to diarrhea | Reduced to ~3% | Taking at end of meals reduces withdrawal | [7] |
| Time to Onset | Often within first week | May delay onset | Usually transient nature | [4] |
| Dose Relationship | More frequent with higher doses | Food effect more pronounced at higher doses | Dose reduction + food synergistic | [2] |
| Stool Characteristics | High water content, no blood | Improved consistency | Distinguishable from disease flare | [2] |
The dose-dependent absorption characteristics of this compound represent another critical consideration in study design. Research has demonstrated that there is no dose-dependent increase in this compound absorption with single doses up to 2g, but a 4g dose shows a more than two-fold increase in individual peak serum concentration and systemic availability [3]. However, this increased absorption does not translate to significantly enhanced serum concentrations of 5-ASA or its metabolite N-acetyl-5-ASA, supporting the colon-specific delivery mechanism [3]. These findings underscore the importance of dose selection in relation to food effects during preclinical and clinical development.
Objective: To evaluate the effect of food on the pharmacokinetic profile of this compound and its metabolites in healthy volunteers. Subjects: Healthy volunteers (typically n=8-12 for crossover designs) [3]. Study Design: Randomized, single-dose, crossover trial with washout period (approximately 1 week based on this compound-S half-life). Dosage: 1g this compound sodium (single dose) under fasting and fed conditions [3]. Fed Condition Protocol:
Objective: To investigate food effects on this compound metabolism and efficacy in disease models. Animal Model: DSS-induced ulcerative colitis in rodents (validated model) [5] [8]. Dosing Protocol:
Figure 2: Experimental Workflow for Evaluating Food Effects on this compound. Comprehensive assessment includes pharmacokinetic, microbial, and statistical components in randomized crossover design.
Objective: To evaluate the impact of food on gut microbiota composition and its relationship to this compound activation. Sample Preparation:
Based on comprehensive analysis of available data, the following administration protocol is recommended for clinical practice and trial design:
For clinical trial design, particular attention should be paid to standardized meal composition when evaluating food effects. The substantial meal should contain adequate fat content (approximately 50% of total calories) to effectively slow gastrointestinal transit. Additionally, researchers should implement consistent timing of drug administration relative to meal consumption (recommended 30 minutes after meal completion) across all study subjects to minimize variability [3].
Elderly Patients: While insufficient data exists specifically for patients ≥65 years, consider age-related changes in GI motility and microbiota composition that may influence food-drug interactions [4]. More frequent monitoring for adverse effects is prudent. Renal Impairment: this compound is contraindicated in significant renal impairment [7]. For mild to moderate impairment, baseline renal function measurement with periodic monitoring (serum creatinine at baseline, every 3 months for first year, every 6 months for next 4 years) is essential [7]. Hepatic Impairment: Limited data available; monitor patients with impaired liver function closely [7]. Pediatric Population: Safety and efficacy not established; specific food effect studies lacking [4].
The co-administration of this compound with food may influence its interactions with other medications:
The strategic administration of This compound with food represents a critical optimization in its clinical use, effectively mitigating dose-limiting diarrhea while preserving its therapeutic efficacy. The underlying mechanisms involve food-induced modulation of gastrointestinal transit time and potential buffering of direct mucosal irritant effects, without significantly altering the systemic exposure to this compound or its active metabolites. This balance makes food co-administration an essential component of this compound therapy management and a necessary consideration in clinical trial design.
Future research directions should focus on personalized administration strategies based on individual microbiota composition, as emerging evidence suggests that specific bacterial taxa influence azoreductase activity and consequently this compound activation [5]. Additionally, novel drug delivery systems such as Prussian blue nanozymes functionalized with this compound-conjugated hyaluronic acid represent promising approaches to enhance targeted delivery while further reducing systemic exposure and adverse effects [8]. The integration of food effect assessments early in development programs for similar prodrugs targeting the colon is recommended to optimize therapeutic outcomes and patient tolerability.
Mesalazine (5-aminosalicylic acid or 5-ASA) is the active metabolite of the prodrug olsalazine sodium, used to treat ulcerative colitis. Its low oral bioavailability presents a challenge for accurate quantification in plasma [1]. This document details a highly sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for determining mesalazine in human plasma. The method employs a derivatization technique to enhance signal intensity and has been successfully applied in a pharmacokinetic study following a single oral administration of 250 mg this compound sodium capsules [1].
The following workflow outlines the plasma sample processing and analysis steps:
Chromatography:
Mass Spectrometry:
The described method has been comprehensively validated according to standard bioanalytical guidelines [1]. The key validation parameters are summarized in the table below.
Table 1: Summary of Method Validation Data
| Validation Parameter | Result / Value | Acceptance Criteria (Typical) |
|---|---|---|
| Linear Range | 0.10 - 12.0 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | Signal-to-noise ≥5, Precision ≤20%, Accuracy 80-120% |
| Precision (Intra-day) | 0.6 - 2.9 %CV | ≤ 15% (≤20% at LLOQ) |
| Precision (Inter-day) | 1.3 - 3.8 %CV | ≤ 15% (≤20% at LLOQ) |
| Accuracy | 103.8 - 107.2 % | 85-115% (80-120% at LLOQ) |
| Absolute Recovery (Extraction Efficiency) | 82 - 95% (Analyte), ~78% (IS) | Consistent and reproducible |
| Specificity | No significant interference from blank plasma | - |
This validated method was successfully applied to characterize the pharmacokinetic profile of mesalazine after a single oral dose of 250 mg this compound sodium capsules to human volunteers [1].
The high sensitivity (LLOQ of 0.10 ng/mL) allowed for accurate tracking of mesalazine plasma concentrations over time, enabling the calculation of key pharmacokinetic parameters such as:
The robust sample preparation, involving derivatization and LLE, effectively minimized matrix effects and ensured reliable data for interpreting the drug's absorption and elimination characteristics [1].
The strategy for developing and optimizing this method focused on overcoming key challenges, particularly the need for high sensitivity.
| Study Focus | Animal Model & Induction | Olsalazine Dose & Route | Key Efficacy Findings | Proposed Mechanism of Action |
|---|---|---|---|---|
| Therapeutic Efficacy [1] [2] | BALB/c mice; 3% DSS in drinking water for 7 days [2] | 0.6 g·kg⁻¹·d⁻¹; Oral gavage [2] | ↓ DAI score, ↓ colon mucosal damage, ↓ histopathological score [2]. Improved survival in athymic mice [1]. | ↑ Anti-inflammatory cytokines (IL-2, IL-10, IL-22, TGF-β1, EGF); ↓ Pro-inflammatory cytokines (IL-7, IL-17, TNF-α, IL-1β, IFN-γ) [2]. |
| Dose-Response [1] | Balb/c & athymic nu/nu CD-1(BR) mice; DSS-induced colitis [1] | 10 - 100 mg/kg/day [1] | Dose-dependent amelioration of colitis parameters (body weight, colon length, diarrhea, rectal bleeding) [1]. | The dose-response pattern suggests the liberated 5-aminosalicylic acid (5-ASA) molecule is the active therapeutic moiety [1]. |
| Combination Therapy [3] | DSS-induced acute & chronic colitis in mice [3] | 50 mg/kg; combined with Cannabidiol (CBD, 10 mg/kg) [3] | Combination therapy ↓ Disease Activity Index (DAI) and pain scores more effectively than monotherapies [3]. | Synergistic effect; potential activation of G protein-coupled receptor 35 (GPR35) by this compound and modulation of the endocannabinoid system by CBD [3]. |
| Lack of Efficacy in Crohn's Model [4] | Human patients with inactive Crohn's colitis/ileocolitis; Randomized clinical trial [4] | 2.0 g daily; Oral [4] | Not superior to placebo in maintaining remission; higher withdrawal rate due to adverse gastrointestinal events [4]. | Highlights the differing pathophysiology and treatment responses between Ulcerative Colitis and Crohn's disease [4]. |
Below is a standardized protocol for evaluating this compound in a DSS-induced acute colitis model, synthesized from the referenced studies [2] [5].
The following diagram outlines the key stages of the experimental workflow:
This compound is a prodrug that delivers the active moiety, 5-aminosalicylic acid (5-ASA), to the colon [1]. Its therapeutic effect is linked to the modulation of cytokine profiles, shifting the balance from a pro-inflammatory to an anti-inflammatory state [2]. Recent research also suggests its action may involve activating the G protein-coupled receptor 35 (GPR35) [3].
This compound sodium, marketed under the brand name Dipentum, is an anti-inflammatory aminosalicylate medication specifically designed for the treatment of inflammatory bowel disease (IBD), particularly for the maintenance of remission in ulcerative colitis in patients intolerant to sulfasalazine [1]. As a prodrug strategy, this compound consists of two molecules of the active moiety mesalamine (5-aminosalicylic acid, 5-ASA) connected by an azo bond, which remains intact throughout the upper gastrointestinal tract until it reaches the colon, where it is cleaved by azoreductase-producing bacterial flora [1] [2]. This targeted delivery mechanism maximizes local drug concentration at the primary site of inflammation while minimizing systemic exposure and associated adverse effects.
The therapeutic action of this compound is primarily mediated through its conversion to mesalamine, which exerts local anti-inflammatory effects within the colonic mucosa through multiple mechanisms. Mesalamine acts by inhibiting both cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes [1]. Additionally, this compound and its metabolites demonstrate free radical scavenging activity, inhibit xanthine oxidase (an enzyme generating oxygen-derived free radicals), and suppress fatty acid peroxidation [1]. This compound has also been shown to inhibit the in vitro migration of intestinal macrophages in response to leukotriene B4, further contributing to its anti-inflammatory properties in the management of ulcerative colitis [1].
Current regulatory guidance from both the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) emphasizes a comprehensive approach to drug-drug interaction (DDI) assessment, with particular focus on enzymes and transporters that have demonstrated clinical relevance [3]. The regulatory landscape has evolved significantly, with recent guidelines incorporating scientific advances in the field of drug interaction research, especially regarding transporter-based interactions and complex DDI scenarios [3]. These guidelines recommend a systematic approach to DDI evaluation, beginning with comprehensive in vitro characterization followed by appropriately designed clinical studies when necessary.
A fundamental principle in modern DDI assessment is the holistic, scientifically-based interrogative approach that considers the complete metabolic and transport profile of an investigational drug [3]. Key updates in recent regulatory guidance include:
This compound demonstrates limited systemic bioavailability, with less than 5% of an oral dose being absorbed unchanged [1]. Following oral administration of a 1 g dose, maximum serum concentrations of this compound occur at approximately one hour but remain low (typically 1.6 to 6.2 µmol/L) [1]. The parent drug has a short serum half-life of approximately 0.9 hours, while its primary metabolite, this compound-O-sulfate (this compound-S), demonstrates a substantially longer half-life of about seven days due to slow dissociation from protein binding sites [1]. This compound and this compound-S are both highly protein-bound (>99%), while mesalamine and its metabolite N-acetyl-5-ASA exhibit lower protein binding (74% and 81%, respectively) [1].
Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | This compound | This compound-S | Mesalamine (5-ASA) | N-acetyl-5-ASA |
|---|---|---|---|---|
| Bioavailability | <5% | Not applicable | Not applicable | Not applicable |
| Protein Binding | >99% | >99% | 74% | 81% |
| Elimination Half-life | 0.9 hours | 7 days | Not fully characterized | Not fully characterized |
| Primary Route of Elimination | Fecal (>50% as unchanged drug) | Renal | Renal (>90% as N-acetyl-5-ASA) | Renal |
| Volume of Distribution | ~5 L | Not determined | Not determined | Not determined |
The biotransformation profile of this compound involves several distinct pathways. The primary metabolic activation occurs in the colon, where the azo bond is cleaved by bacterial azoreductases to release two molecules of the active moiety, mesalamine [1]. Mesalamine then undergoes acetylation by colonic epithelium to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA), with the extent of acetylation dependent on individual variations in transit time [1]. A minor hepatic pathway (affecting approximately 0.1% of the dose) involves sulfation to form this compound-O-sulfate (this compound-S) [1].
Excretion studies with radiolabeled this compound demonstrate complete recovery (90-97% of administered dose) with multiple elimination pathways [1]. Approximately 20% of the total mesalamine is recovered in urine, primarily as N-acetyl-5-ASA (>90%), with only minimal amounts of unchanged mesalamine detected [1]. The majority of the mesalamine is partially acetylated and excreted in feces, with calculated colonic concentrations ranging from 18 to 49 mmol/L following this compound administration [4]. Less than 1% of this compound is recovered unchanged in urine, while more than 50% of the oral dose is excreted unchanged in feces when whole gut transit time is decreased by approximately 50% [1].
The most clinically significant enzymatic interaction involving this compound is its potent inhibition of thiopurine methyltransferase (TPMT), an enzyme critical in the metabolism of thiopurine drugs such as 6-mercaptopurine and azathioprine [5]. A seminal case report documented two episodes of bone marrow suppression in a patient with Crohn's disease receiving concomitant this compound (1000-1750 mg/day) and 6-mercaptopurine (50-75 mg/day) [5]. Follow-up in vitro enzyme kinetic studies demonstrated that both this compound and its metabolite this compound-O-sulfate function as potent noncompetitive inhibitors of recombinant human TPMT, leading to decreased clearance of 6-mercaptopurine and subsequent accumulation of cytotoxic 6-thiopurine nucleotides [5].
This interaction is particularly consequential for patients with low baseline TPMT activity, as the inhibitory effect of this compound can further compromise already limited metabolic capacity. The case patient had low-normal TPMT activity (1.2 U/mL red blood cells) and a wild-type genotype for all known alleles associated with low TPMT activity, suggesting that the interaction rather than inherent pharmacogenetic variation was primarily responsible for the observed toxicity [5]. This interaction exemplifies how a prodrug and its metabolites can collectively inhibit a key metabolic enzyme, resulting in clinically significant toxicity with concomitant drugs.
This compound and its active moiety mesalamine demonstrate dual inhibition of both cyclooxygenase (COX) and xanthine oxidase [1]. The inhibition of COX pathways reduces the production of prostanoids such as prostaglandin E2, which contributes to the anti-inflammatory effects in ulcerative colitis [1]. Additionally, the inhibition of xanthine oxidase, an enzyme responsible for generating oxygen-derived free radicals, may provide antioxidant benefits in the inflamed colonic mucosa [1]. While these inhibitory effects primarily contribute to the therapeutic action of this compound, they also represent potential sites for pharmacological interactions with other drugs affecting the arachidonic acid cascade or oxidative pathways.
Although comprehensive transporter studies for this compound are not fully documented in the available literature, its high protein binding (>99% for both this compound and this compound-S) theoretically creates potential for protein binding displacement interactions with other highly protein-bound drugs [1]. However, specific studies indicated that this compound does not interfere with the protein binding of warfarin, suggesting that such interactions may be limited in clinical practice [1].
Table 2: Documented and Potential Drug Interactions with this compound
| Interacting Drug | Interaction Mechanism | Clinical Effect | Management Recommendation |
|---|---|---|---|
| 6-Mercaptopurine/Azathioprine | TPMT inhibition → reduced thiopurine metabolism | Bone marrow suppression, increased myelotoxicity | Avoid combination; if unavoidable, intensify hematological monitoring and consider thiopurine dose reduction |
| Warfarin | Protein binding displacement (theoretical) | No significant interaction demonstrated in studies | No dosage adjustment necessary based on available evidence |
| Other Aminosalicylates | Shared metabolic pathways and toxicity profiles | Increased risk of adverse effects, particularly renal toxicity | Avoid concurrent use with other 5-ASA formulations |
| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Potential additive effects on COX inhibition | Theoretical increased risk of renal impairment | Use with caution; monitor renal function periodically |
| Probenecid | Not fully characterized | Not recommended for concomitant use | Avoid combination [6] |
The purpose of this protocol is to assess the inhibitory potential of this compound and its major metabolite (this compound-O-sulfate) on recombinant human thiopurine methyltransferase (TPMT) activity. The assay measures the ability of TPMT to catalyze the methylation of 6-mercaptopurine using S-adenosyl-L-methionine (SAM) as the methyl donor, in the presence and absence of this compound and its metabolite [5].
Calculate inhibition constants (Ki) and determine the mechanism of inhibition (competitive, noncompetitive, uncompetitive) by analyzing the pattern of Lineweaver-Burk plots or through nonlinear regression fitting to appropriate enzyme inhibition models. The previous study demonstrated that both this compound and this compound-O-sulfate act as potent noncompetitive inhibitors of TPMT, indicating that they bind to both the enzyme and enzyme-substrate complex with similar affinity [5].
This study should employ a randomized, crossover design with two treatment phases:
A washout period of at least 14 days should separate the treatment phases to account for the long half-life of this compound-S and to ensure complete elimination of the drug between phases.
Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for 6-mercaptopurine and its metabolites should be compared between treatments using analysis of variance (ANOVA) for crossover designs. The sample size should provide adequate power (typically 80-90%) to detect a clinically relevant difference (e.g., 30% change in AUC).
Given the increasing regulatory emphasis on transporter-mediated interactions, the following transporter assays are recommended for this compound and its major metabolites:
Based on the documented interaction between this compound and thiopurine drugs, the following risk mitigation strategy is recommended:
For patients presenting with potential adverse drug interactions while taking this compound, the following approach is recommended:
The following diagram illustrates the key metabolic interactions and monitoring parameters for this compound:
Diagram 1: this compound Metabolic Interactions and Toxicity Pathway. This diagram illustrates how this compound and its metabolites inhibit key enzymes including TPMT, potentially leading to accumulation and toxicity of concomitant drugs like 6-mercaptopurine (6-MP).
This compound presents a complex drug interaction profile characterized by its unique prodrug design, extensive metabolism by gut bacteria, and potent inhibition of thiopurine methyltransferase (TPMT). The most clinically significant interaction involves concomitant administration with 6-mercaptopurine or azathioprine, which can lead to severe bone marrow suppression due to impaired thiopurine metabolism [5]. Comprehensive in vitro characterization of this compound's interaction potential with major drug metabolizing enzymes and transporters should be conducted early in development, followed by appropriately designed clinical studies when indicated by in vitro findings or clinical evidence of interactions.
Clinical management of patients receiving this compound should include vigilant monitoring for potential drug interactions, particularly when used in combination with thiopurine medications. Healthcare providers should maintain a high index of suspicion for mesalamine-induced acute intolerance syndrome, which can mimic disease exacerbation and requires prompt recognition and intervention [4] [7]. Future research should focus on further elucidating this compound's potential interactions with transporter systems and its effects on emerging therapeutic targets in the management of inflammatory bowel disease.
Olsalazine is a prodrug consisting of two molecules of 5-aminosalicylic acid (5-ASA) linked by an azo bond. Its therapeutic effects are mediated through local activation in the colon by bacterial azoreductases, which cleave the azo bond to release active 5-ASA. The drug exerts anti-inflammatory effects through multiple mechanisms: inhibition of cyclooxygenase and lipoxygenase pathways, reduction of pro-inflammatory cytokine production, scavenging of reactive oxygen species, and modulation of the NF-κB signaling pathway [1] [2].
These application notes provide standardized protocols for evaluating this compound in preclinical colitis models, with emphasis on dosing regimens, efficacy parameters, and advanced formulation strategies. The information is specifically tailored for researchers and drug development professionals working on inflammatory bowel disease therapeutics.
Table 1: this compound Dosing Regimens in Animal Models of Colitis
| Colitis Model | Species | Dose | Route | Treatment Duration | Key Findings | Citation |
|---|---|---|---|---|---|---|
| DSS-induced acute colitis | Mouse | 50 mg/kg | Oral | 7-10 days | Significant reduction in DAI; enhanced efficacy when combined with CBD (10 mg/kg) | [3] |
| Carrageenan-induced colitis | Mouse | 400 mg/kg | Oral | 4 weeks | Decreased cyclooxygenase and lipoxygenase products to baseline levels | [2] |
| DSS-induced colitis | Mouse | 400 mg/kg | Oral | 7 days pretreatment + 7 days induction | Reduction of eicosanoids to baseline levels | [2] |
| Chronic DSS colitis | Mouse | 50 mg/kg | Oral | Multiple cycles | Combination with CBD (10 mg/kg) showed enhanced therapeutic efficacy | [3] |
Table 2: Efficacy Outcomes of this compound in Colitis Models
| Parameter | Vehicle Control | This compound Monotherapy | This compound + CBD Combination | Statistical Significance |
|---|---|---|---|---|
| Disease Activity Index (DAI) | Significantly elevated | Transient improvement | Sustained reduction (p<0.0001) | * |
| Colon Length | Marked shortening | Moderate improvement | Significant restoration | * |
| Inflammatory Cytokines | Elevated | Reduced | Significantly reduced | * |
| Myeloperoxidase (MPO) Activity | High | Moderate reduction | Marked reduction | * |
| Eicosanoid Production | 5-fold increase (DSS) | Reduced to baseline | Not reported | * |
| Histological Score | Severe inflammation | Moderate improvement | Significant improvement | * |
Materials: Dextran Sulfate Sodium (DSS, MW 36,000-50,000), this compound sodium, cannabidiol (CBD, for combination studies), disease activity index (DAI) scoring sheets.
Methods:
Endpoint Measurements:
Protocol for Eicosanoid Measurement:
Novel Delivery System: Recent advances have developed This compound-based metal-organic framework (MOF) nanoneedles embedded in inulin hydrogel for enhanced colitis treatment.
Preparation Protocol:
Mechanistic Advantages:
Rationale: Combination with cannabidiol (CBD) allows dose reduction of both agents while maintaining efficacy and minimizing potential side effects.
Experimental Design:
Diagram 1: this compound mechanism of action signaling pathway
This compound remains a valuable investigative tool for preclinical colitis research, particularly when studying 5-ASA-mediated mechanisms and combination therapy approaches. The protocols outlined provide standardized methodologies for evaluating efficacy across multiple colitis models, with particular emphasis on dose-response relationships, biomarker assessment, and novel formulation strategies.
The nanoneedle-hydrogel composite represents a promising advancement for targeted colonic delivery, while combination with cannabidiol offers potential for enhanced efficacy with reduced dosing. These approaches address fundamental challenges in IBD treatment, including systemic side effects and limited local bioavailability.
Olsalazine is a prodrug designed to deliver its active component, 5-aminosalicylic acid (5-ASA), specifically to the colon. Understanding its transport across the intestinal epithelium is crucial for evaluating its efficacy and side effects, particularly the dose-related diarrhea observed in about 17% of patients [1]. Early studies on transport mechanisms provide a foundation, while modern models offer greater physiological relevance for drug development research [2].
Initial insights into the transport of this compound and related drugs were gained using immortalized cell lines.
Table 1: Key Characteristics of Cell Models for Transport Studies
| Cell Model | Key Characteristics | Utility in Transport Studies | Limitations |
|---|---|---|---|
| Caco-2 | Human colon adenocarcinoma; forms tight junctions [2]. | Gold standard for passive absorption & efflux transporter studies (e.g., P-gp, MRP) [3]. | Lacks full expression of drug-metabolizing enzymes & nuclear receptor function [2]. |
| 2/4/A1 | Conditionally immortalized intestinal epithelial cell line [4]. | Forms monolayers with lower, more physiologically relevant TEER [4]. | Less established; requires permissive temperature conditions [4]. |
To overcome the limitations of traditional cell lines, robust and reproducible human intestinal organoid-derived monolayer models have been developed. These models better recapitulate the human intestinal epithelium's drug absorption and metabolism functions [2].
Key Advantages:
The workflow for establishing this model involves a step-by-step optimization of cell digestion, extracellular matrix (ECM) coating, and culture media composition to achieve a highly reproducible system [2]. The DOT script below visualizes this process.
Recent research has shifted towards designing advanced delivery systems to enhance this compound's therapeutic profile. These systems aim to improve colon-targeted delivery, reduce systemic side effects, and incorporate additional therapeutic mechanisms like antioxidant activity.
Table 2: Overview of Advanced this compound Delivery Systems
| Delivery System | Composition & Structure | Proposed Transport & Delivery Mechanisms | Additional Therapeutic Benefits |
|---|---|---|---|
| MOF Nanoneedles (Cu₂(Olsa)) [5] | This compound as ligand coordinated with Copper ions. | Azo bond cleaved by colonic azoreductase; sustained 5-ASA release. | Intrinsic ROS-scavenging capability (antioxidant). |
| Functionalized Nanozyme (MnPB@HA-OLSA) [6] | MnPB core with Olsa-conjugated HA shell. | HA shell targets CD44 receptor; colonic azoreductase triggers release. | MnPB core scavenges ROS; HA modulates gut microbiota. |
This protocol utilizes the advanced model described above for predicting human drug absorption [2].
Workflow Overview:
Detailed Steps:
This classic protocol is useful for identifying involvement of specific efflux transporters [3].
The study of this compound transport is now closely linked to novel material science and formulation strategies. Future protocols will likely focus on characterizing the interaction of advanced formulations with complex in vitro and in vivo models, particularly concerning their targeting efficiency, drug release profiles in simulated colonic conditions, and their impact on gut microbiota and epithelial barrier restoration [5] [6]. Integrating these sophisticated models and delivery systems will provide a more holistic understanding of drug transport and efficacy in inflammatory bowel disease.
The table below summarizes key data on the incidence and clinical management strategies for olsalazine-induced diarrhea.
| Aspect | Quantitative Data & Methodologies |
|---|---|
| Incidence in Clinical Trials [1] | In controlled studies, 11.1% of patients (N=441) reported diarrhea, vs. 6.7% in the placebo group (N=208). It led to treatment withdrawal in 5.9% of this compound patients vs. 4.8% on placebo. |
| Proposed Mechanism [2] [1] | This compound is a prodrug. After oral administration, ~98-99% reaches the colon, where colonic bacteria cleave it into two molecules of 5-aminosalicylic acid (5-ASA) [1]. The high local concentration of 5-ASA can alter colonic fluid secretion, leading to diarrhea [2]. |
| Standard Clinical Management [1] | Dosage: The standard maintenance dose for remission in adults is 1.0 g/day in two divided doses. Administration: Taking doses with food may help mitigate symptoms. Monitoring: Closely monitor for diarrhea and abdominal pain after initiation. | | Novel Delivery Investigation [2] | Objective: Develop a targeted nanoparticulate platform (MnPB@HA-OLSA) to deliver this compound specifically to inflamed colon tissue, minimizing exposure to healthy tissue. Method: this compound is conjugated to hyaluronic acid (HA), which targets CD44 receptors overexpressed on inflamed cells. This complex caps a manganese-doped Prussian blue (MnPB) nanozyme core. |
For researchers, here are methodologies for key experiments based on current studies.
This protocol evaluates both the therapeutic efficacy and the incidence of diarrhea in an animal model [2].
This methodology outlines the preparation and characterization of a targeted this compound formulation [2].
Q1: What is the mechanistic hypothesis behind this compound-induced diarrhea? The leading hypothesis is a local, topical effect on the colonic mucosa. As this compound is designed to release high concentrations of 5-ASA in the colon, this can irritate the mucosal lining or alter water and electrolyte secretion processes, triggering diarrhea [2] [1]. This is distinct from systemic toxicity.
Q2: Are there specific patient populations more susceptible to this adverse effect? Yes, clinical data suggests that patients who are sulfasalazine-intolerant may be more likely to experience adverse reactions, including diarrhea, with this compound [1]. This warrants closer monitoring in this subpopulation during clinical studies.
Q3: What are the promising research directions to mitigate this side effect? The most active area of research focuses on targeted drug delivery systems. The goal is to use functionalized carriers (e.g., with hyaluronic acid) to enhance the drug's specificity for inflamed colon cells. This increases local therapeutic efficacy while reducing exposure to healthy tissue, thereby potentially lowering the incidence of diarrhea [2].
This diagram illustrates the logical workflow for researching and addressing this compound-induced diarrhea, from problem identification to solution development and validation.
Research and Development Workflow for Managing this compound-Induced Diarrhea
Abdominal pain and nausea are common side effects of olsalazine, with diarrhea being the most frequent gastrointestinal complaint. The following table summarizes their incidence and key features based on controlled clinical studies [1] [2]:
| Adverse Event | Incidence (this compound) | Incidence (Placebo) | Notes |
|---|---|---|---|
| Diarrhea/Loose Stools | 11.1% - 17% [1] [2] [3] | 4.8% - 6.7% [1] [2] | Leading cause of drug withdrawal (5.9% of patients) [2]. |
| Abdominal Pain/Cramps | 10.1% [1] [2] | 7.2% [1] [2] | Frequently reported alongside cramps [1]. |
| Nausea | 5.0% [1] [2] | 3.9% [1] [2] | Vomiting occurs in about 1% of patients [1] [2]. |
Key Characteristics for Differentiation:
The gastrointestinal side effects of this compound are linked to its unique pharmacokinetics and direct local action.
This diagram illustrates the dual pathways leading to both therapeutic and adverse effects.
For researchers designing clinical trials or monitoring protocols, consider these management strategies derived from clinical experience:
When these symptoms occur, it is essential to distinguish between expected side effects and more serious conditions.
For professionals conducting studies, implementing a structured monitoring protocol is recommended:
The following table summarizes the key information on olsalazine's association with kidney stones and the official monitoring recommendations.
| Aspect | Technical Details & Evidence |
|---|---|
| Associated Risk | Nephrolithiasis is documented as a potential adverse reaction to this compound and its active moiety, mesalamine [1] [2] [3]. |
| Proposed Mechanism | This compound is converted to mesalamine in the body [1]. Mesalamine-containing stones can form and are a known cause of kidney stones, with cases reported in the post-marketing period [1]. These stones are notably radiolucent (not detectable by standard radiography or CT) [1]. |
| Contributing Factors | Patients with Inflammatory Bowel Disease (IBD) have a higher baseline risk for nephrolithiasis due to factors like chronic diarrhea leading to dehydration and urine concentration [3]. A 2023 study also found that certain biologic drugs (e.g., Vedolizumab) used for IBD are associated with increased odds of nephrolithiasis [4]. |
| Official Recommendation | The US Prescribing Information for DIPENTUM (this compound sodium) advises patients to "drink an adequate amount of fluids" during treatment to help prevent kidney problems, including stones [1]. |
For researchers designing studies, the following table outlines specific hydration targets and modern monitoring methodologies from recent clinical trials.
| Component | Protocol Details & Quantitative Targets |
|---|---|
| Fluid Intake & Urine Output Goal | A common goal for kidney stone prevention is a 24-hour urine output of 2.0 to 2.5 liters [5] [6] [7]. This typically requires a daily fluid intake of 2-3 quarts (or 8-12 cups) [6]. |
| Monitoring Methodology | 24-hour urine collection is the gold standard for measuring total urine volume and other biochemical risk factors [5] [7]. Collections are typically done at baseline and periodically during the study (e.g., every 6 months) [5]. |
| Novel Tools & Adherence Tech. | Recent trials utilize "smart" water bottles (e.g., Hidrate Spark) that automatically track fluid intake via an associated smartphone application [5] [7]. Semi-automated tracking systems combine data from smart bottles, smartwatch-based drinking gesture detectors, and manual entry to capture total fluid intake more comprehensively [7]. |
| Behavioral Interventions | Clinical trials are testing multi-component interventions including "fluid prescriptions," financial incentives for meeting daily goals, lapse-contingent text message reminders, and structured problem-solving calls to overcome adherence barriers [5] [7]. |
For researchers investigating the renal safety profile of this compound or similar compounds, the following workflow provides a general framework.
Q1: What is the specific biochemical mechanism by which this compound/mesalamine might promote stone formation? While the exact mechanism is not fully detailed in the provided labels, it is identified that mesalamine itself can form stones [1]. For other aminosalicylates like sulfasalazine, crystal formation leading to acute kidney injury has been reported [3]. Dehydration from diarrhea in IBD patients is a significant contributing factor [3].
Q2: Are there any specific types of kidney stones that are more commonly associated with this compound use? The labels specifically warn about "mesalamine-containing stones," which are radiolucent [1]. Patients with IBD are also at a higher risk for Uric Acid and Calcium Oxalate stones due to chronic diarrhea, fluid loss, and acidic urine [6] [3].
Q3: What are the most effective behavioral strategies to ensure patient adherence to high fluid intake in a clinical trial setting? Recent trials highlight the efficacy of a multi-component approach. The PUSH and sipIT studies use a combination of smart water bottles for automated tracking, financial incentives for meeting daily goals, and lapse-contingent reminders (e.g., text messages sent when fluid intake lags) to build habit formation [5] [7].
The table below summarizes the characteristic symptoms to aid in identification and differentiation from other conditions.
| Symptom Category | Specific Symptoms | Clinical Notes & Differential Diagnosis |
|---|---|---|
| Hallmark Gastrointestinal | Bloody diarrhea, cramping, acute abdominal pain [1] [2] [3] | Considered a hallmark of the syndrome; can mimic an acute exacerbation of ulcerative colitis [2]. |
| Systemic/Constitutional | Fever, headache, general tiredness/weakness [1] [2] [4] | Helps distinguish from a simple disease flare, though clinical overlap exists [2]. |
| Dermatological | Rash, itching [1] [2] | May also indicate a more generalized hypersensitivity reaction [1]. |
For researchers observing these symptoms in a clinical trial or study setting, the recommended course of action is:
For researchers investigating the underlying mechanisms of this compound acute intolerance syndrome, the following workflow outlines key experimental phases from initial observation to mechanistic studies.
This workflow provides a structured approach for scientific investigation into the syndrome's underlying biology. Key phases include:
The association between olsalazine and photosensitivity is documented, though the incidence appears low. The key details are summarized in the table below.
| Aspect | Clinical Evidence & Characteristics |
|---|---|
| Official Labeling | Listed in prescribing information as a precaution; patients with pre-existing skin conditions may experience more severe reactions [1]. |
| Case Report Evidence | A 2023 case report describes a "definite" causal relationship in a patient using mesalamine (this compound's active moiety). Reaction occurred 5 weeks after starting the drug, resolved upon discontinuation, and reappeared upon rechallenge [2]. |
| Temporal Pattern | Onset reported from 2 weeks to 6 months after initiation. Resolution observed within 4-10 days of drug withdrawal [2]. |
| Reaction Type | Clinical presentation suggests a phototoxic reaction, appearing rapidly (12-15 hours) after sun exposure following drug rechallenge [2]. |
| Clinical Presentation | Symptoms include diffuse erythema and erythematous papules strictly confined to sun-exposed skin areas [2]. |
The photosensitivity reaction is linked to mesalamine (5-aminosalicylic acid), the active metabolite of this compound released in the colon [1] [3]. The following diagram illustrates the proposed phototoxicity mechanism.
This mechanism is consistent with general drug-induced phototoxicity, where a chromophore absorbs light, becomes excited, and generates reactive products that damage skin cells [4].
Broader data on the drug class provides context for this compound photosensitivity risk:
For investigating potential photosensitivity in drug development, standardized and emerging methods are available.
| Method Category | Description | Application & Relevance |
|---|---|---|
| Regulatory Standard (In Vitro) | 3T3 Neutral Red Uptake (NRU) Phototoxicity Test: Compares chemical cytotoxicity in the presence and absence of non-cytotoxic UV-Vis light [4]. | High-throughput screening for phototoxic potential of new chemical entities, required by ICH guidelines [4]. |
| Clinical & Diagnostic | Photo Patch Test: Involves applying suspected allergen to skin in duplicate, with one set exposed to UVA. Reaction reading after 48-72 hours helps confirm photoallergy [6]. | Primarily used in clinical settings for diagnosing photoallergic contact dermatitis in patients [6]. |
| In Vitro Alternatives | Reconstructed Human Epidermis (RhE) Models: 3D human skin models used to assess phototoxicity, avoiding animal testing [6]. | Improving ethical testing and human relevance; part of New Approach Methodologies (NAMs) [6]. |
| In Chemico Assays | Reactive Oxygen Species (ROS) Assay: Measures the generation of ROS upon light exposure, a key mechanism in phototoxicity [4]. | Used to investigate the chemical basis of photosensitivity and complement cellular assays [4]. |
The table below summarizes the core issue, its mechanism, and potential formulation-focused solutions.
| Aspect | Details & Strategies |
|---|---|
| Core Issue | Olsalazine-induced diarrhea: high water content, no blood, distinguishable from disease flare [1]. |
| Primary Mechanism | Prodrug increases net luminal water secretion and accelerates gastrointestinal transit in the colon [1]. |
| Key Mitigation Strategies | • Dosage Adjustment: Lower initial dose with gradual escalation [1]. • Administration with Food: Reduces severity [1]. • Increased Dosing Frequency: More frequent, smaller doses [1]. |
For a deeper investigation, the following table outlines specific experiments and assessments to characterize the side effect and evaluate interventions.
| Troubleshooting Action | Experimental & Assessment Methodologies |
|---|
| Characterizing the Side Effect | • Clinical Diaries: Track stool frequency, consistency (Bristol Stool Scale), water content, presence of blood [1]. • GI Transit Studies: Use radio-opaque markers or scintigraphy to measure whole-gut or colonic transit time [1]. | | Evaluating Formulation & Dosing Interventions | • Pharmacokinetic (PK) Studies: Compare plasma and fecal concentrations of this compound and its active metabolite (mesalazine) under different dosing regimens (fasting vs. fed) [1]. • In Vitro Release Testing: Develop dissolution models simulating stomach-to-colon transit to ensure delayed-release profiles protect the stomach and deliver API to the colon [2]. |
This protocol provides a methodology to evaluate the performance of a modified this compound formulation.
Objective: To confirm the delayed release of a new this compound formulation in the colon and assess its impact on fluid secretion.
Materials:
Method:
Dissolution Performance:
Ex Vivo Fluid Secretion Assessment:
The following diagrams illustrate the experimental workflow and the mechanism of this compound's action and side effects.
The table below summarizes findings from a clinical study on the nephrotoxic potential of long-term 5-aminosalicylic acid (5-ASA) drug use, providing quantitative data for risk assessment.
Table 1: Renal Function Impairment After Long-Term 5-ASA Treatment [1]
| Drug Class / Name | Number of Patients | Mean Treatment Duration (Years) | Patients with Abnormal Renal Values (n, %) | Implication |
|---|---|---|---|---|
| Sulphasalazine | 36 | 10.1 ± 6.6 | 1 (3%) | Appears low risk for nephrotoxicity. |
| Olsalazine | 32 | 2.3 ± 1.4 | 4 (13%) | Potential for glomerular and tubular impairment. |
| Mesalazine | 59 | 3.2 ± 2.0 | 12 (20%) | Associated with minor glomerular/tubular damage. |
1. What is the primary renal pathology associated with this compound? The primary renal concern is drug-induced acute interstitial nephritis (AIN), which can progress to chronic interstitial nephritis [2] [3]. This is an immune-mediated, T-cell-driven tubulointerstitial injury. This compound is metabolized in the colon to two molecules of mesalamine (5-ASA), which is the active moiety also linked to this adverse effect [4] [5].
2. What are the clinical and laboratory signals for detection in preclinical or clinical studies? The "classic triad" of fever, rash, and eosinophilia is present in only about 10% of AIN cases, making it an unreliable marker [2]. Key indicators include:
3. What are the known risk factors? Key risk factors identified across drug-induced nephrotoxicity and 5-ASA-specific studies include [6] [5]:
4. What is the typical time to onset? this compound-induced nephritis can have a delayed presentation. Significant renal impairment may occur after many years of continuous treatment, highlighting the need for long-term vigilance in monitoring schedules [5].
This protocol outlines a methodology for confirming and studying drug-induced interstitial nephritis (DIIN), based on clinical diagnostic pathways and research techniques.
Objective: To confirm a diagnosis of this compound-induced interstitial nephritis and characterize the immune and pathological response.
Workflow Overview: The following diagram illustrates the core diagnostic and investigative workflow for suspected drug-induced nephritis.
Procedure Details:
Drug Cessation & Clinical Correlation:
Biomarker Analysis:
Histopathological Confirmation (Gold Standard):
Tissue Analysis & Immune Phenotyping:
Table 2: Monitoring and Risk Mitigation Strategies
| Stage / Activity | Action / Protocol | Rationale & Reference |
|---|---|---|
| Pre-Clinical Screening | Include robust renal toxicity studies in animal models, specifically screening for histopathological signs of interstitial nephritis. | Identifies intrinsic nephrotoxic potential before human trials. |
| Clinical Monitoring | Assess renal function (e.g., eGFR, serum creatinine) at baseline, at 3 months after initiation, and annually thereafter. More frequent monitoring is required for patients with pre-existing renal impairment [5] [8]. | Enables early detection of renal impairment. Current guidelines make a strong recommendation for this schedule [5]. |
| Risk Communication | Ensure clear communication between research, development, and clinical teams regarding the nephrotoxic potential. Document monitoring requirements in study protocols. | Prevents failures in monitoring due to lack of awareness, a noted issue in clinical practice [5]. |
Q: What is the primary clinical use and mechanism of action of Olmesartan?
A: Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) approved for the treatment of hypertension in adults and children 6 years of age and older [1] [2]. It functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor [1] [3].
Q: What are the key pharmacokinetic parameters of olmesartan in pediatric populations?
A: The pharmacokinetic profile of olmesartan in children and adolescents is similar to that in adults when adjusted for body size [5]. The following table summarizes key quantitative data.
| Parameter | Details & Values |
|---|---|
| Bioavailability | Approximately 26% [1] |
| Time to Peak Plasma Concentration (Tmax) | 1.4 to 2.8 hours [3] |
| Elimination Half-Life (T1/2) | 12 to 18 hours [3]; 10 to 15 hours [1] |
| Protein Binding | High affinity for plasma proteins [1] |
| Route of Elimination | 35-50% eliminated unchanged in urine; remainder in feces [1] |
| Apparent Clearance (CL/F) in Pediatrics | 2-5 years: 0.100 ± 0.034 L/h/kg 6-12 years: 0.062 ± 0.020 L/h/kg 13-16 years: 0.072 ± 0.022 L/h/kg [5] | | Apparent Volume of Distribution (Vd/F) in Pediatrics | 2-5 years: 0.32 ± 0.16 L/kg 6-12 years: 0.33 ± 0.14 L/kg 13-16 years: 0.49 ± 0.23 L/kg [5] |
Q: What are the primary formulation challenges associated with olmesartan, and what research strategies are being explored to overcome them?
A: The main challenge is its poor aqueous solubility, which limits its dissolution rate and oral bioavailability (approximately 26%) [4]. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability) [4].
Experimental Protocols & Strategies:
Cyclodextrin Complexation:
Alternative Formulation Approaches:
The following diagram outlines a logical workflow for a research project aimed at improving the solubility of olmesartan.
Q: What are the critical safety and regulatory considerations for using olmesartan in pediatric research and treatment?
A:
The table below summarizes quantitative stability data and key experimental parameters from recent research.
| Stability Aspect | Key Findings/Values | Experimental Conditions & Notes |
|---|
| Environmental Degradation (Fungal) [1] [2] | • ~89% removal in 7 days (fungus only). • ~99.5% degradation with laccase-mediator system. • Kinetics: Vmax = 111.11 hr⁻¹, Km = 1537 mg L⁻¹. • Half-life (t₁/₂) & removal rates increase with higher olsalazine concentrations. | • Agent: Marine-derived fungus Aspergillus aculeatus. • Optimal Redox Mediators: ABTS, 1-hydroxybenzotriazole (HOBT), p-Coumaric acid. • Design: Optimized using Response Surface Methodology (RSM)-Box-Behnken Design (BBD). • Stability: Laccase enzyme stability was maintained at 93-98% with mediators at 2 mM drug concentration. | | Bacterial Degradation (Colon & Feces) [3] [4] | • Half-life in Fasted Ascending Colon: 57.8 min. • Half-life in Feces: 9.2 min. • Degradation follows first-order kinetics. • Degradation is negligible in the fed ascending colon state. | • Agent: Colonic bacteria. • Mechanism: Azo-reduction, cleaving the molecule into two molecules of the active metabolite, 5-aminosalicylic acid (mesalamine). • Conditions: Experiments conducted under anaerobic conditions. | | Chemical Stability in Solution [3] | Chemically stable for at least 2 hours in phosphate buffers across a pH range of 4.0 to 9.0. | Buffer composition and exact temperature not specified. | | Stability in Biological Samples [5] | • In Water: Stable at -20°C, 4°C, and room temperature. • In Urine: this compound and Ac-5-ASA are stable; 5-ASA concentration decreases at 4°C and room temperature. • In Feces: 5-ASA degrades to near zero in 7 days at 4°C and room temperature; stable with preservative (e.g., HgCl₂). | For accurate analysis, biological samples require freezing at -20°C and the use of preservatives to prevent metabolite degradation. |
Here are the detailed methodologies for the two main degradation studies to assist in your experimental replication.
This protocol outlines the process for optimizing and studying this compound degradation using a marine-derived fungus.
This workflow can be visualized as follows:
This protocol describes how to study the degradation of this compound by bacteria from the human colon.
Q1: What is the recommended storage condition for this compound powder or capsules? While the search results do not provide specific storage conditions for the pure drug substance (API), the commercial capsule formulation (Dipentum) should be stored at 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F) [6]. For laboratory standards, it is advisable to follow ICH Q1 guidelines for long-term and accelerated stability testing [7].
Q2: Why does this compound degrade much faster in fecal material than in contents from the ascending colon? The bacterial load and metabolic activity are significantly higher in fecal material compared to the contents of the fasted ascending colon. The arrival of food remnants (fed state) in the ascending colon further reduces degradation rates, likely by diluting the bacterial concentration or providing alternative substrates for the microbes [3] [4].
Q3: How can I prevent the degradation of this compound and its metabolite (5-ASA) in biological samples like feces and urine? For biological samples, stability is highly temperature-dependent. To ensure accurate analysis:
| Aspect | Olsalazine | Sulfasalazine |
|---|---|---|
| Chemical Composition | Two 5-ASA molecules linked by an azo bond [1] | A 5-ASA molecule and a sulfapyridine molecule linked by an azo bond [1] |
| Typical Maintenance Dose | 1g to 2g daily [2] [3] | 2g daily [2] [3] |
| Failure/Relapse Rate | 24% - 54.7% [2] [3] | 32% - 47.2% [2] [3] |
| Key Efficacy Conclusion | No significant difference in therapeutic efficacy or relapse prevention compared to sulfasalazine [2] [3]. | No significant difference in therapeutic efficacy or relapse prevention compared to this compound [2] [3]. |
| Common Adverse Effects | Diarrhea (dose-dependent: 2.5% at 0.5g to 11.7% at 2.0g daily) [2] [3]. Other gastrointestinal events [4]. | Nausea, fever, headache (linked to the sulfapyridine component) [1]. |
| Key Safety Conclusion | Preferred for patients intolerant to sulfasalazine's side effects; however, diarrhea is a notable concern [2] [5]. | Effective, but a significant number of patients cannot tolerate it due to side effects from systemic sulfapyridine absorption [5] [1]. |
The comparable efficacy of these drugs stems from their shared active component and similar metabolic activation.
Both this compound and sulfasalazine are prodrugs designed to deliver the therapeutic agent, 5-aminosalicylic acid (5-ASA), directly to the colon.
The diagram below illustrates how both drugs are activated in the colon and how 5-ASA then exerts its anti-inflammatory effects.
As shown above, the azo bond remains intact in the upper gastrointestinal tract but is cleaved by specific bacterial enzymes (azoreductases) present in the colon [1]. This targeted release maximizes the local concentration of 5-ASA where the disease is active, while minimizing systemic exposure.
Once released, 5-ASA works through several intracellular pathways to reduce inflammation [6]:
The data in the summary table is primarily derived from randomized, double-blind, multicenter clinical trials, which represent the gold standard for evaluating drug efficacy.
For researchers and clinicians, the evidence indicates that this compound and sulfasalazine are equally effective for maintaining remission in ulcerative colitis. The choice between them often comes down to patient-specific factors:
For researchers, the methodologies behind key comparative studies are crucial. The following table outlines the experimental protocols from two significant clinical trials and one in vitro study.
| Study Focus | Protocol Overview | Key Metrics & Outcomes |
|---|
| In Vitro Prosecretory Effects [1] | - Model: Rabbit distal ileum tissue.
The therapeutic and side effects of these drugs are directly linked to their biochemical activation pathways. The diagram below illustrates how each prodrug is converted into the active moiety, 5-ASA, and highlights its anti-inflammatory actions and a potential side effect.
Based on the available evidence, here is a summary of the comparative profile for researchers and clinicians:
| Trial Population & Design | Key Efficacy Findings | Key Safety Findings | Source & Year |
|---|---|---|---|
| 66 adult outpatients intolerant to sulfasalazine; Randomized, double-blind, placebo-controlled, dose-ranging [1] | 35% of this compound patients improved vs. 16% on placebo; Suggested dose-response: 0.75 g/day (29% improved), 1.5 g/day (27%), 3.0 g/day (50%) [1] | Generally well-tolerated; 4 withdrawals due to adverse events (2 rash, 1 diarrhea on this compound; 1 diarrhea on placebo) [1] | Gastroenterology, 1987 [1] |
| 56 children with mild to moderate UC; Randomized, double-blind, compared to sulfasalazine [2] | 39% (11/28) on this compound asymptomatic or improved vs. 79% (22/28) on sulfasalazine; More this compound patients (10 vs. 1) required prednisone due to worsening symptoms [2] | Side effects in 39% of this compound group (e.g., headache, nausea, vomiting) vs. 46% on sulfasalazine; Fewer adverse events with this compound, but sample size too small for definitive conclusion [2] | J Pediatr Gastroenterol Nutr, 1993 [2] |
To put this compound's performance in context, here is a comparison with other common UC treatments based on user ratings and recent preclinical studies.
| Treatment / Alternative | Mechanism of Action | User-Reported Efficacy (from Drugs.com) | Key Differentiating Findings |
|---|---|---|---|
| This compound (Dipentum) | A diazo-bonded 5-ASA prodrug; delivered to the colon and converted into active mesalamine by gut bacteria [3] [4] | 8.2/10 (from 5 ratings); 80% reported positive effect [5] | Effective in sulfasalazine-intolerant adults [1]; Less effective than sulfasalazine in a pediatric trial [2] |
| Sulfasalazine (Azulfidine) | A diazo-bonded prodrug; split by colonic bacteria into 5-ASA and sulfapyridine (carrier linked to side effects) [4] | Information not available in search results | More effective than this compound in a pediatric head-to-head trial [2] |
| Ustekinumab (Stelara) | Immunosuppressant; binds to inflammatory cytokines IL-12 and IL-23 [5] | 7.6/10 (from 254 ratings); 69% reported positive effect [5] | A biologic option for moderate to severe disease. |
| Vedolizumab (Entyvio) | Integrin receptor antagonist; targets the gut specifically [5] | 6.3/10 (from 172 ratings); 50% reported positive effect [5] | A gut-specific biologic. |
Recent preclinical research is exploring This compound in combination therapies to enhance efficacy. A 2025 study found that combining a low dose of this compound (50 mg/kg) with Cannabidiol (CBD) in a murine colitis model yielded superior therapeutic outcomes compared to monotherapy. The combination reduced disease activity, MPO activity, and inflammatory cytokines more effectively, suggesting a synergistic effect that may allow for lower, better-tolerated doses of standard drugs [6].
For researchers, understanding the mechanistic and experimental context is crucial.
The following diagram illustrates the established mechanism of this compound and the potential synergistic pathway explored in recent research.
The table below summarizes key comparative information based on clinical studies and reviews.
| Agent | Common/Notable Adverse Effects | Comparative Safety & Efficacy Notes |
|---|---|---|
| Olsalazine | Diarrhea (dose-dependent; up to 17% of patients) [1] [2], Other GI effects (abdominal pain, nausea) [3] | As effective as sulfasalazine for maintenance of remission [4]. No significant difference in overall tolerability vs. sulfasalazine [4]. Diarrhea is a frequent reason for discontinuation [1]. |
| Sulfasalazine | Frequent adverse reactions (e.g., nausea, headache, malaise, skin rash) [5] [6], Gastrointestinal intolerance [7], Reversible low sperm count [6] | Tends to have more minor adverse reactions than other 5-ASAs [5] [6]. Higher incidence of side effects leads to more withdrawals due to adverse events compared to balsalazide [4]. |
| Mesalamine (5-ASA) | Generally fewer side effects than sulfasalazine [5] [7] | No significant difference in efficacy or tolerability compared to sulfasalazine [4]. Associated with rare renal side-effects (e.g., interstitial nephritis) [7]. |
| Balsalazide | Generally well-tolerated [4] | Withdrawal due to adverse events is significantly lower than with sulfasalazine [4]. |
Understanding how these drugs work explains some of the safety differences.
The following diagram illustrates the metabolic activation and key safety considerations of these prodrugs.
The comparative safety profiles are supported by various studies:
For researchers and drug development professionals, the key takeaways are:
The following table consolidates key findings from the search results regarding how olsalazine compares to other 5-aminosalicylates (5-ASAs) and sulfasalazine.
| Treatment | Efficacy in Maintaining Remission | Tolerability & Safety | Key Differentiators & Notes |
|---|---|---|---|
| This compound | Comparable to mesalazine and sulfasalazine [1] [2] [3] | Better tolerated than sulfasalazine; similar adverse event rate to mesalazine [1] [2] | A dimer of 5-ASA; designed to target the colon [1]. |
| Mesalazine | Comparable to this compound and sulfasalazine [1] [2] | Superior tolerability to sulfasalazine; fewer adverse events leading to withdrawal [1] [2] | Various delivery formulations available (e.g., coated tablets) [1]. |
| Sulfasalazine | Comparable to this compound and mesalazine [1] [2] | Higher rate of adverse events and withdrawals due to side effects compared to 5-ASAs [1] [4] [2] | Lower drug cost than other 5-ASAs; often a first-choice for economic reasons [2]. |
| Balsalazide | Non-significant trend toward better improvement vs. sulfasalazine [2] | Significantly fewer withdrawals due to adverse events vs. sulfasalazine [2] | - |
For a comprehensive comparison guide, understanding the experimental evidence and mechanism of action is key. The search results provide the following insights:
Since a ready-made cost-effectiveness analysis was not found, you can build one by synthesizing the available data. Here is a suggested approach:
| Aspect | Olsalazine | Sulfasalazine | Clinical Context & Notes |
|---|---|---|---|
| Typical Daily Dose | 1g - 2g [1] [2] [3] | 3g - 4g [1] [4] | Doses vary by indication (induction vs. maintenance) and patient population. |
| 5-ASA Delivery | Two 5-ASA molecules linked by azo-bond [5] | 5-ASA molecule linked to sulfapyridine via azo-bond [5] | Both are prodrugs cleaved by colonic bacteria to release active 5-ASA. |
| Efficacy in First Attack (Adult) | Similar improvement in symptoms, sigmoidoscopic/histologic scores [1] | Similar improvement in symptoms, sigmoidoscopic/histologic scores [1] | Double-blind trial (n=37); both groups showed significant and similar decreases in stool frequency and blood [1]. |
| Relapse Prevention (Adult) | Slightly higher failure rate (54.7% vs 47.2%), difference not statistically significant [2] | Slightly lower failure rate (47.2% vs 54.7%), difference not statistically significant [2] | Multicenter study (n=322); per-protocol relapse rates were 44.7% (this compound) vs 39.3% (sulfasalazine) [2]. |
| Efficacy in Children | Lower rate of clinical improvement (39% vs 79%) [4] | Higher rate of clinical improvement (79% vs 39%) [4] | Smaller trial (n=56); more this compound patients required prednisone rescue [4]. |
| Overall Intolerance/Withdrawal | Lower rate of intolerance leading to withdrawal [1] [3] | Higher rate of intolerance leading to withdrawal [1] [3] | In sulfasalazine-intolerant patients, 76% successfully switched to this compound [3]. |
| Common Side Effects | Headache, nausea, diarrhea [3] [4] | Headache, nausea, vomiting, rash, neutropenia, male infertility [5] [4] | Diarrhea is a more specific side effect of this compound [3]. |
| Serious Hypersensitivity | Not typically associated with DRESS/DIHS in the reviewed literature. | Can cause DRESS/DIHS (median onset: 28 days) [6] | DRESS/DIHS is a severe, systemic reaction with fever, rash, eosinophilia, and multi-organ involvement [6]. |
The therapeutic and adverse effects of these drugs stem from their distinct molecular structures and metabolic fates.
Both drugs are prodrugs designed to deliver the active moiety, 5-aminosalicylic acid (5-ASA), to the colon. They remain intact in the upper GI tract due to an azo-bond that is cleaved by colonic bacteria [5]. The released 5-ASA acts locally in the colonic mucosa through multiple pathways, including:
The following diagram illustrates the shared and distinct pathways of these two drugs.
The key difference lies in the carrier molecule:
A modern concern is the interaction between sulfasalazine and Immune Checkpoint Inhibitors (ICIs). Research indicates that ICIs can lower the threshold for T-cell-mediated hypersensitivity reactions to drugs. Studies have shown that PD-1/PD-L1 blockade can augment the priming and intensity of sulfapyridine-specific T-cell responses, providing a mechanistic explanation for the increased incidence of hypersensitivity observed in oncology patients receiving both treatments [8].
For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.
This double-blind, three-centre trial compared this compound and sulfasalazine in patients with a first attack of distal ulcerative colitis [1].
This study evaluated the utility of this compound as an alternative in patients with known sulfasalazine intolerance [3].
This study characterized the T-cell response to sulfasalazine/sulfapyridine and the effect of checkpoint inhibition [8].
The evidence indicates that this compound is a valuable alternative for ulcerative colitis patients, especially those intolerant to sulfasalazine, though clinicians should be aware of the potential for diarrhea and the mixed efficacy results in pediatric populations. The increased risk of hypersensitivity with concurrent immune checkpoint therapy is a critical consideration for oncological practice.
The table below summarizes the comparative efficacy and key characteristics of olsalazine and other common therapies for mild-to-moderate ulcerative colitis, based on a network meta-analysis and individual studies [1] [2] [3].
| Intervention | Induction of Remission (vs Standard-Dose Mesalamine) | Maintenance of Remission | Key Characteristics & Considerations |
|---|
| This compound | Information missing | Effective for maintenance [2] [4] | • Prodrug: Delivers two mesalamine molecules to the colon [5] [4]. • Common Adverse Effect: Diarrhea/loose stools (~17% of patients) [2] [4]. • Positioning: Used to maintain remission, especially in patients intolerant to sulfasalazine [2]. | | Combined Oral + Rectal 5-ASA | Superior (OR: 0.41; 95% CI: 0.22-0.77) [1] | Not superior to standard-dose mesalamine [1] | • Highest-ranked therapy for induction of remission [1]. • Combines systemic and topical delivery. | | High-Dose Mesalamine (>3g/day) | Superior (OR: 0.78; 95% CI: 0.66-0.93) [1] | Not superior to standard-dose mesalamine [1] | • Effective first-line strategy for induction [1]. | | Standard-Dose Mesalamine (2-3g/day) | Reference group [1] | Effective; preferred for maintenance in most patients [1] | • The common benchmark for comparisons. • Balance of efficacy and tolerability for long-term use. | | Budesonide MMX (9mg) | Inferior to 3g Mesalamine [3] | Information missing | • Corticosteroid with low systemic availability [3]. • In one trial, not non-inferior to mesalamine for induction [3]. |
Supporting data for the table above comes from rigorous clinical trials.
The following diagram illustrates the mechanism of this compound, which is foundational to understanding its role and differentiating it from corticosteroids.
This mechanism highlights a key difference: this compound is a non-steroidal, site-specific anti-inflammatory agent, which is a distinct class from corticosteroids like budesonide [5] [4].
While a direct "steroid-sparing" effect is not documented in the available data, the evidence supports a related and critical concept:
The table below summarizes key findings from clinical studies and meta-analyses on the use of 5-aminosalicylates (5-ASAs) for maintaining remission in Ulcerative Colitis.
| Drug Name | Efficacy in Maintaining Remission | Common Adverse Events & Tolerability | Key Comparative Findings |
|---|---|---|---|
| Olsalazine | Effective vs. placebo; significantly longer median time to relapse (342 days vs. 100 days) [1]. | Drug-induced diarrhea/dose-related in 10-16% of patients; generally well-tolerated otherwise [1] [2]. | No significant efficacy difference vs. sulfasalazine; higher rate of GI adverse events vs. placebo [3] [4]. |
| Sulfasalazine | Effective vs. placebo; no significant difference in efficacy vs. mesalamine or this compound [2] [4]. | Frequent: nausea, headache, fever, rash; Serious (rare): pancreatitis, lupus-like syndrome, blood dyscrasias [2]. | Similar efficacy to other 5-ASAs; higher rate of adverse events and withdrawals due to side effects compared to 5-ASAs like balsalazide [4]. |
| Mesalamine (e.g., Asacol, Pentasa) | Effective vs. placebo (Asacol 0.8-1.6 g/day); Pentasa 4 g/day effective over 12 months [2]. | Uncommon adverse events; Serious (rare): pancreatitis, pericarditis, interstitial nephritis [2]. | No significant efficacy difference vs. sulfasalazine; often preferred for its better tolerability profile [4]. |
| Balsalazide | Effective; 6 g/day superior to 3 g/day for maintenance [2]. | Similar adverse event profile to mesalamine [2]. | Significantly fewer withdrawals due to adverse events compared to sulfasalazine [4]. |
The data in the table above is derived from rigorous clinical trials. Here are the methodologies of the key studies cited:
The following diagram illustrates the hypothesized mechanism of action of this compound and the logical flow of its clinical evaluation, which explains why it is effective in Ulcerative Colitis but not Crohn's Disease.
The diagram shows that this compound is a prodrug where two 5-aminosalicylic acid (5-ASA) molecules are linked by an azo-bond [2]. This bond is cleaved specifically by bacteria in the colon, delivering a high local concentration of the active anti-inflammatory drug directly to the colonic mucosa [1] [2]. This targeted mechanism makes it suitable for Ulcerative Colitis, which is confined to the colon. Conversely, the same mechanism limits its utility in Crohn's disease, which can affect any part of the GI tract, and may explain the higher incidence of gastrointestinal adverse events (like diarrhea) seen in clinical trials [3].
The table below summarizes the key findings from multiple clinical trials on the incidence of diarrhea in patients treated with olsalazine or sulfasalazine.
| Clinical Context | This compound Incidence | Sulfasalazine Incidence | Source (Study Details) |
|---|---|---|---|
| Overall Patient Population | Approximately 11.1% to 17% of patients [1] [2] | Not explicitly quantified in the same studies; generally less frequent than with this compound [2] [3] | Various controlled trials & reviews [1] [2] |
| Therapy Withdrawal due to Diarrhea | About 5.9% of patients [1] | Less frequent; specific rate not provided [3] | Double-blind, controlled studies [1] |
| Sulfasalazine-Intolerant Patients | Effective and well-tolerated; diarrhea was a noted side effect [4] | Not applicable (study focused on intolerant patients) | Prospective, randomized trial [4] |
| Pediatric Patients | Higher incidence of "increased diarrhea" and poorer efficacy [3] | Lower incidence; more effective for symptom control [3] | Pediatric Gastroenterology Collaborative Research Group Trial [3] |
| Relapse Prevention (Maintenance) | Effective for maintenance; drug-induced diarrhea led to 16% withdrawal in one study [5] | Effective for maintenance; fewer reports of diarrhea as a leading side effect [6] | 12-month, double-blind, placebo-controlled study [5] |
The data in the table above is derived from rigorous clinical study designs. Here are the detailed methodologies for the key experiments cited:
Prospective, Randomized, Placebo-Controlled, Double-Blind, Dose-Ranging Clinical Trial [4]
Multicenter, Randomized, Double-Blind Study in Pediatric Patients [3]
Double-Blind, Placebo-Controlled Relapse Prevention Study [5]
The difference in diarrhea incidence can be understood by examining the distinct pharmacological pathways of the two drugs. The following diagram illustrates these pathways and the proposed mechanism for this compound-induced diarrhea.
The diagram above shows that while both drugs deliver the active anti-inflammatory moiety mesalamine (5-ASA) to the colon, their paths diverge:
For researchers and drug development professionals, the key comparative points are: